molecular formula C43H70N10O11 B11933462 Clovibactin

Clovibactin

货号: B11933462
分子量: 903.1 g/mol
InChI 键: SMQAHGKBWXPEHB-HHHSQLJLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clovibactin is a useful research compound. Its molecular formula is C43H70N10O11 and its molecular weight is 903.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C43H70N10O11

分子量

903.1 g/mol

IUPAC 名称

(3S,6S,9S,12R,13R)-12-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-9-methyl-3,6-bis(2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecane-13-carboxamide

InChI

InChI=1S/C43H70N10O11/c1-22(2)17-29-40(60)51-31(19-24(5)6)43(63)64-34(35(46)55)33(42(62)47-25(7)36(56)49-29)53-41(61)32(21-54)52-38(58)28(15-11-12-16-44)48-39(59)30(18-23(3)4)50-37(57)27(45)20-26-13-9-8-10-14-26/h8-10,13-14,22-25,27-34,54H,11-12,15-21,44-45H2,1-7H3,(H2,46,55)(H,47,62)(H,48,59)(H,49,56)(H,50,57)(H,51,60)(H,52,58)(H,53,61)/t25-,27-,28+,29-,30+,31-,32-,33+,34+/m0/s1

InChI 键

SMQAHGKBWXPEHB-HHHSQLJLSA-N

手性 SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H]([C@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N)CC(C)C)CC(C)C

规范 SMILES

CC1C(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)N)CC(C)C)CC(C)C

产品来源

United States

Foundational & Exploratory

The Discovery of Clovibactin: A Technical Guide to a Novel Antibiotic from Uncultured Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the discovery of novel antibiotics with unique mechanisms of action. A significant bottleneck in this endeavor has been the inability to culture the vast majority of environmental microorganisms in the laboratory. This guide provides a detailed overview of the discovery of Clovibactin, a potent antibiotic isolated from a previously uncultured soil bacterium, Eleftheria terrae ssp. carolina.[1][2] The discovery, made possible by the innovative iChip technology, has unveiled a promising therapeutic candidate that evades resistance by targeting an immutable component of the bacterial cell wall synthesis machinery.[3] This document details the quantitative antimicrobial data, the experimental protocols employed in its discovery and characterization, and the logical workflows involved.

Quantitative Data: Antimicrobial Activity of this compound

This compound has demonstrated potent activity against a wide array of Gram-positive pathogens, including multidrug-resistant strains.[2] Its efficacy is summarized by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC values for this compound against various bacterial strains are presented below.

Bacterial StrainType / Resistance ProfileMIC (µg/mL)
Staphylococcus aureusMethicillin-Sensitive (MSSA)0.25 - 0.5
Staphylococcus aureusMethicillin-Resistant (MRSA)0.25 - 1
Staphylococcus aureusVancomycin-Intermediate (VISA)0.5
Staphylococcus aureusDaptomycin-Resistant1
Enterococcus faecalisVancomycin-Resistant (VRE)1 - 2
Enterococcus faeciumVancomycin-Resistant (VRE)1
Streptococcus pneumoniae0.25
Bacillus subtilis0.125
Mycobacterium tuberculosis2
Escherichia coliOuter Membrane Deficient16

Data compiled from Shukla et al., 2023. MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2]

Experimental Protocols

The discovery and characterization of this compound involved a series of innovative and established experimental techniques.

Cultivation of Eleftheria terrae using the iChip

The isolation of the this compound-producing bacterium was achieved using the iChip, a device designed for in-situ cultivation of microorganisms in their natural environment.[3][4]

  • Sample Preparation: A soil sample, in this case from sandy soil in North Carolina, is collected and diluted in a suitable buffer.[1] The dilution is calculated to achieve a suspension containing approximately one bacterial cell per intended well in the iChip.

  • iChip Loading: The diluted soil suspension is mixed with molten agar medium. This mixture is then used to fill the hundreds of small, through-hole wells of the central iChip plate.[5][6]

  • Assembly and Incubation: The central plate is sandwiched between two semi-permeable membranes (e.g., with a 0.03 µm pore size).[6] These membranes allow for the diffusion of nutrients and growth factors from the external environment while containing the bacteria within their individual wells. The entire assembly is then placed back into the original soil environment for incubation.

  • Isolation and Subculturing: After a period of incubation, the iChip is retrieved. Bacterial colonies that have grown within the wells are isolated and transferred to standard laboratory growth media for further analysis and fermentation to produce the antibiotic.[7]

Antimicrobial Activity Screening

The antimicrobial activity of extracts from bacterial cultures was determined using the standard broth microdilution method.

  • Preparation: A two-fold serial dilution of the test compound (e.g., this compound extract) is prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[2]

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Elucidation of the Mechanism of Action

A multi-faceted approach was used to determine how this compound kills bacteria.

  • Macromolecular Synthesis Assay: This assay identifies which major cellular biosynthetic pathway is inhibited by the antibiotic.

    • S. aureus cultures are grown to mid-logarithmic phase.

    • The culture is divided into aliquots, and this compound (typically at 2x MIC) is added. Control antibiotics with known mechanisms (e.g., ciprofloxacin for DNA synthesis, vancomycin for cell wall synthesis) are used as positive controls.

    • Specific radiolabeled precursors are added to each aliquot: ³H-thymidine (for DNA), ³H-uridine (for RNA), ³H-leucine (for protein), and ³H-N-acetylglucosamine (for peptidoglycan).[8]

    • After a short incubation period, the reactions are stopped by adding trichloroacetic acid (TCA) to precipitate the macromolecules.

    • The precipitate is collected on filters, and the incorporated radioactivity is measured using a scintillation counter. A significant reduction in the incorporation of a specific precursor indicates inhibition of that pathway. This compound was found to specifically inhibit peptidoglycan synthesis.[8]

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR was used to gain atomic-level insight into the interaction between this compound and its target, Lipid II, within a membrane environment.[9]

    • Sample Preparation: Uniformly ¹³C,¹⁵N-labeled this compound is produced by fermenting E. terrae in an isotope-enriched medium.

    • Lipid vesicles (liposomes) are prepared, incorporating the target molecule, Lipid II.

    • The labeled this compound is added to the Lipid II-containing liposomes. The mixture is then ultracentrifuged to form a pellet, which is packed into an ssNMR rotor.

    • Data Acquisition: 2D and 3D ssNMR experiments (e.g., ¹H-¹³C, ¹³C-¹³C correlation spectra) are performed. These experiments detect which atoms are close to each other, revealing the specific parts of this compound and Lipid II that interact.[10][11] The analysis showed that this compound binds to the pyrophosphate group of Lipid II.[9]

  • Atomic Force Microscopy (AFM): AFM was used to visualize the supramolecular structures formed by this compound upon binding to its target.[9]

    • Sample Preparation: A supported lipid bilayer containing Lipid II is prepared on a smooth substrate, such as mica.[12]

    • The AFM tip is brought into proximity with the lipid bilayer in a liquid buffer.

    • This compound is added to the buffer.

    • Imaging: The AFM is operated in tapping mode to scan the surface of the bilayer over time.[12][13] This allows for real-time visualization of the formation of fibrils as this compound molecules bind to Lipid II and self-assemble into larger oligomeric structures.[9]

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the discovery and action of this compound.

iChip_Workflow cluster_0 Field Phase cluster_1 Laboratory Phase soil 1. Soil Sample Collection (North Carolina) dilution 2. Sample Dilution (Target: ~1 cell/well) soil->dilution loading 3. Loading into iChip (Mixed with molten agar) dilution->loading incubation 4. In-Situ Incubation (iChip returned to soil) loading->incubation retrieval 5. iChip Retrieval incubation->retrieval isolation 6. Isolation of Colonies (e.g., Eleftheria terrae) retrieval->isolation culturing 7. Lab Cultivation & Fermentation isolation->culturing extraction 8. Extraction of Bioactive Compounds culturing->extraction screening 9. Antimicrobial Screening extraction->screening This compound This compound screening->this compound Identification of this compound

Caption: Workflow for the discovery of this compound using the iChip technology.

Clovibactin_MoA cluster_0 Bacterial Cell Wall Synthesis cluster_1 This compound Action C55PP C55PP Lipid_I Lipid I C55PP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II PG Peptidoglycan Synthesis Lipid_II->PG Lipid_WTA Lipid III (WTA) Lipid_WTA->PG This compound This compound Binding Binds to Pyrophosphate (PPi) of Precursors This compound->Binding Lysis Induces Autolysins This compound->Lysis Binding->C55PP Binding->Lipid_II Binding->Lipid_WTA Sequestration Sequestration of Precursors Binding->Sequestration Fibrils Forms Supramolecular Fibrils on Bacterial Membrane Sequestration->Fibrils Block Cell Wall Synthesis Blocked Fibrils->Block Death Bacterial Cell Death Block->Death Lysis->Death Experimental_Workflow cluster_MoA Mechanism of Action Elucidation Discovery Initial Discovery (iChip Screening) Activity Determine MIC Values (Broth Microdilution) Discovery->Activity Pathway_ID 1. Identify Inhibited Pathway (Macromolecular Synthesis Assay) Activity->Pathway_ID Target_ID 2. Identify Molecular Target (Biochemical Assays) Pathway_ID->Target_ID Interaction 3. Characterize Interaction (Solid-State NMR) Target_ID->Interaction Visualization 4. Visualize Supramolecular Assembly (Atomic Force Microscopy) Interaction->Visualization Result Result: This compound blocks cell wall synthesis by sequestering lipid precursors into fibrils. Visualization->Result

References

Clovibactin's Mechanism of Action: A Technical Guide to a Novel Antibiotic Strategy Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Clovibactin, a novel depsipeptide antibiotic with potent activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains. Discovered from the previously uncultured soil bacterium Eleftheria terrae subspecies carolina, this compound represents a significant advancement in the fight against antimicrobial resistance due to its unique mode of action that circumvents common resistance pathways.[1][2][3] This document details the molecular targets, the unique supramolecular assembly, quantitative efficacy data, and the key experimental methodologies used to elucidate its function.

Core Mechanism of Action: A Multi-Pronged Attack

This compound employs a sophisticated and robust mechanism to kill Gram-positive bacteria, which involves targeting essential and immutable precursors of cell wall synthesis.[4][5] This mechanism can be broken down into three key stages:

  • Target Recognition and Binding: this compound's primary targets are the pyrophosphate moieties of multiple, essential peptidoglycan precursors: Lipid II, Lipid IIIWTA, and undecaprenyl pyrophosphate (C55PP).[4][5][6][7] Unlike many antibiotics that recognize the variable peptide or sugar components of these precursors, this compound binds directly to the conserved pyrophosphate group.[4][5] This binding is achieved through an unusual hydrophobic interface, where the antibiotic wraps around the pyrophosphate in a cage-like conformation, giving rise to its name derived from the Greek word "Klouvi" for cage.

  • Supramolecular Fibril Formation: Upon binding its target on the bacterial membrane, this compound molecules self-assemble into large, stable supramolecular fibrils.[6][7][8] These fibrils are formed through backbone-to-backbone hydrogen bonds and hydrophobic interactions between this compound molecules, effectively sequestering the lipid-anchored precursors.[1][9] This oligomerization process is critical to its mechanism, as it creates a stable complex that irreversibly locks the precursors, preventing their use in cell wall construction.[6][10] This fibril formation is selective for bacterial membranes containing these specific lipid-anchored pyrophosphate groups and does not occur on human cell membranes.[7][8]

  • Inhibition of Cell Wall Synthesis and Induction of Lysis: By sequestering multiple essential precursors, this compound effectively blocks the peptidoglycan synthesis pathway at several points.[11][12] This leads to a cessation of cell wall construction, compromising the structural integrity of the bacterium.[13] Furthermore, this compound induces the release of bacterial autolysins, enzymes that degrade the cell wall, leading to uncontrolled cell lysis and death.[2][14][12] Notably, this compound-induced lysis is less dependent on the major autolysin AtlA compared to other antibiotics like teixobactin, suggesting a more robust lytic effect.[1][6][9]

G cluster_membrane Bacterial Cytoplasmic Membrane cluster_action This compound Mechanism cluster_outcome Bactericidal Outcome LipidII Lipid II Pyrophosphate Pyrophosphate (Immutable Target) LipidII->Pyrophosphate LipidIII Lipid IIIWTA LipidIII->Pyrophosphate C55PP C55PP C55PP->Pyrophosphate This compound This compound Binding Binds to Pyrophosphate 'Cage-like' Conformation This compound->Binding Binding->Pyrophosphate Targets Fibrils Self-assembles into Supramolecular Fibrils Binding->Fibrils Sequestration Irreversible Sequestration of Precursors Fibrils->Sequestration Inhibition Inhibition of Cell Wall Synthesis Sequestration->Inhibition Autolysis Induction of Autolysins Sequestration->Autolysis Lysis Cell Lysis & Death Inhibition->Lysis Autolysis->Lysis

Figure 1: this compound's multi-stage mechanism of action against Gram-positive bacteria.

Quantitative Data: Antimicrobial Activity

This compound demonstrates potent bactericidal activity against a broad array of Gram-positive pathogens, including strains resistant to conventional antibiotics.[6][8] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Data compiled from broth microdilution assays.[6]

Bacterial SpeciesStrain InformationMIC (µg/mL)
Staphylococcus aureusMethicillin-sensitive (MSSA)0.25 - 0.5
Staphylococcus aureusMethicillin-resistant (MRSA)0.25 - 1
Staphylococcus aureusVancomycin-intermediate (VISA)0.5
Staphylococcus aureusDaptomycin-resistant0.5
Enterococcus faecalisVancomycin-resistant (VRE)1
Enterococcus faeciumVancomycin-resistant (VRE)0.5 - 1
Bacillus subtilis0.125
Clostridioides difficile0.25

Table 2: Comparative Binding Affinities to Cell Wall Precursors Data from in silico molecular docking studies.[15]

CompoundTargetBinding Affinity (kcal/mol)
This compoundLipid I-9.91
This compoundLipid II-7.61
This compoundLipid III-7.07
TeixobactinLipid I-7.17
TeixobactinLipid II-4.25
TeixobactinLipid III-4.95

Key Experimental Protocols

The elucidation of this compound's mechanism of action was achieved through a combination of advanced biophysical and microbiological techniques.

3.1. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

  • Objective: To determine the atomic-level structure of the this compound-Lipid II complex within a membrane environment.[2][14]

  • Methodology:

    • Sample Preparation: this compound and isotopically labeled Lipid II are reconstituted into lipid bilayers (e.g., dimyristoylphosphatidylcholine, DMPC) to mimic the bacterial membrane.

    • NMR Data Acquisition: The sample is subjected to solid-state NMR experiments. These experiments measure the magnetic properties of atomic nuclei to determine intramolecular and intermolecular distances.[9] Specific techniques include multidimensional correlation spectroscopy to identify which atoms are close in space.

    • Structural Calculation: The distance restraints obtained from the NMR data are used as input for computational software to calculate the three-dimensional structure of the this compound-Lipid II complex.[6] This revealed the "cage-like" grip of this compound around the pyrophosphate group of Lipid II.[14][9]

3.2. Atomic Force Microscopy (AFM)

  • Objective: To visualize the formation of supramolecular fibrils by this compound on a lipid bilayer in real-time.[6]

  • Methodology:

    • Surface Preparation: A supported lipid bilayer containing a defined concentration of Lipid II is prepared on a mica surface.

    • Imaging: The surface is imaged using an atomic force microscope. A sharp tip scans the surface to generate a high-resolution topographical map.

    • This compound Addition: this compound is added to the system, and time-lapse imaging is performed.[6] This allows for the direct observation of how this compound molecules self-assemble into large fibrillar structures on the membrane surface, a process dependent on the presence of Lipid II.[6][9]

3.3. Biochemical Assays for Target Identification

  • Objective: To confirm that this compound inhibits cell wall biosynthesis by binding to its lipid precursors.

  • Methodology:

    • In Vitro Synthesis Assays: Cell-free assays are performed that reconstitute the bacterial cell wall synthesis pathway. The activity of key enzymes like transglycosylases and transpeptidases is measured in the presence and absence of this compound. This compound was shown to inhibit all reactions that consume Lipid II, Lipid IIIWTA, or C55PP.[6]

    • Antagonism Assay: The antimicrobial activity of this compound is tested against a susceptible bacterial strain (e.g., S. aureus) in the presence of purified lipid intermediates (Lipid II, C55PP). The addition of these precursors was found to antagonize this compound's antibacterial effect, restoring bacterial growth and confirming that they are the targets of the antibiotic.[6]

G cluster_invitro In Vitro / Biophysical Analysis cluster_invivo Cellular / In Vivo Analysis cluster_results Key Findings ssNMR Solid-State NMR (with Lipid II) Result1 Atomic Structure Cage-like binding to Pyrophosphate ssNMR->Result1 AFM Atomic Force Microscopy (on Lipid Bilayer) Result2 Mechanism Fibril formation & Precursor sequestration AFM->Result2 Biochem Biochemical Assays (Antagonism Test) Biochem->Result2 MIC Antimicrobial Susceptibility Testing (MIC) Result3 Efficacy Potent activity against Gram-positives MIC->Result3 Lysis Bacterial Lysis Assays (WT vs. ΔatlA mutant) Lysis->Result2 Mouse Mouse Infection Models (e.g., MRSA) Mouse->Result3

Figure 2: Experimental workflow for elucidating this compound's mechanism and efficacy.

The Basis for Lacking Resistance

The remarkable lack of detectable resistance to this compound is a direct consequence of its mechanism of action.[1][16]

  • Immutable Target: this compound targets the pyrophosphate group of cell wall precursors. This chemical group is fundamental to the molecule's function and cannot be easily modified by bacteria without compromising their own viability. This contrasts with many antibiotics that target proteins or peptide structures, which can be altered through genetic mutation.

  • Multi-Targeting: By binding to three different essential precursors (Lipid II, Lipid IIIWTA, and C55PP), this compound simultaneously disrupts multiple pathways.[4][6][7] For a bacterium to develop resistance, it would need to concurrently alter all these targets, an event of extremely low probability.

  • Irreversible Sequestration: The formation of stable, supramolecular fibrils effectively removes the precursors from the synthesis pool.[6][7] This is not a simple enzymatic inhibition that could be overcome by overproduction of the substrate; it is a physical sequestration of the building blocks themselves.

Conclusion

This compound's mechanism of action represents a paradigm shift in antibiotic development. By targeting an immutable and essential component of the bacterial cell wall synthesis machinery and employing a unique self-assembly mechanism to sequester its targets, this compound demonstrates potent efficacy while presenting a high barrier to resistance development. The insights gained from the study of this compound, detailed in this guide, provide a robust framework for the development of next-generation therapeutics capable of combating the most challenging drug-resistant Gram-positive pathogens.[5]

References

Clovibactin: A Technical Guide to its Chemical Structure and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovibactin, a novel depsipeptide antibiotic, has emerged as a promising candidate in the fight against antimicrobial resistance. Isolated from the previously uncultured soil bacterium Eleftheria terrae subspecies carolina, this compound exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains.[1][2][3] Its unique mechanism of action, which involves targeting the immutable pyrophosphate moiety of multiple peptidoglycan precursors, circumvents common resistance pathways.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and antimicrobial characteristics of this compound, along with a detailed examination of its mechanism of action and the experimental methodologies employed in its discovery and characterization.

Chemical Structure and Physicochemical Properties

This compound is a cyclic depsipeptide with a molecular formula of C₄₃H₇₀N₁₀O₁₁ and a molar mass of 903.092 g·mol⁻¹. Its structure features a macrocyclic ring and a side chain. The IUPAC name for this compound is (3S,6S,9S,13R)-12-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-9-methyl-3,6-bis(2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecane-13-carboxamide.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₃H₇₀N₁₀O₁₁
Molar Mass903.092 g·mol⁻¹
IUPAC Name(3S,6S,9S,13R)-12-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-9-methyl-3,6-bis(2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecane-13-carboxamide
CAS Number2247194-77-8

Antimicrobial Properties

This compound demonstrates potent activity against a wide range of Gram-positive bacteria, including clinically significant antibiotic-resistant strains.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus (Methicillin-susceptible - MSSA)0.125 - 2[6]
Staphylococcus aureus (Methicillin-resistant - MRSA)0.125 - 2[6]
Staphylococcus aureus (Vancomycin-intermediate - VISA)Effective[1]
Enterococcus faecalis (Vancomycin-resistant - VRE)Effective[1]
Enterococcus faecium (Vancomycin-resistant - VRE)Effective[1]
Bacillus subtilisEffective[1]

Mechanism of Action

This compound employs a unique, multi-pronged mechanism of action that targets the bacterial cell wall synthesis pathway at a fundamental and highly conserved step.

Binding to Peptidoglycan Precursors

The primary mode of action of this compound involves its binding to the pyrophosphate group of multiple essential peptidoglycan precursors: Lipid II, Lipid IIIWTA (wall teichoic acid precursor), and C55PP (undecaprenyl pyrophosphate).[3][4][5] This interaction is highly specific and strong. Unlike many antibiotics that target the variable peptide or sugar components of these precursors, this compound's interaction with the immutable pyrophosphate moiety makes the development of resistance highly unlikely.[3][5]

Fibril Formation and Sequestration

Upon binding to its target molecules on the bacterial membrane, this compound self-assembles into supramolecular fibrils.[5] These fibrils effectively sequester the peptidoglycan precursors, preventing their incorporation into the growing cell wall.[5] This sequestration leads to a complete blockage of cell wall synthesis.

Induction of Autolysis

In addition to inhibiting cell wall synthesis, this compound has been observed to induce cell lysis. This lytic activity is not solely dependent on the primary autolysin AtlA in S. aureus, suggesting a more complex mechanism that may involve the activation of other autolytic enzymes.[2]

Clovibactin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Cytoplasm This compound This compound Complex This compound-Precursor Complex This compound->Complex Binds to pyrophosphate of precursors LipidII Lipid II LipidII->Complex LipidIII_WTA Lipid III (WTA) LipidIII_WTA->Complex C55PP C55PP C55PP->Complex Fibrils Supramolecular Fibrils Complex->Fibrils Self-assembles into CellWall_Synth Cell Wall Synthesis Blocked Fibrils->CellWall_Synth Sequesters precursors, leading to Lysis Cell Lysis Fibrils->Lysis Induces

Figure 1. Mechanism of action of this compound.

Experimental Protocols

The discovery and characterization of this compound involved a combination of innovative cultivation techniques and advanced analytical methods.

Isolation of Eleftheria terrae using the iChip

The producing organism, Eleftheria terrae ssp. carolina, was isolated using the iChip, a device that allows for the in-situ cultivation of previously unculturable bacteria.[1]

iChip_Workflow A Soil Sample Collection B Sample Dilution & Loading into iChip A->B C In-situ Incubation in Soil Environment B->C D Isolation of Bacterial Colonies C->D E Cultivation and Identification of Eleftheria terrae ssp. carolina D->E F Extraction and Purification of this compound E->F

Figure 2. Workflow for the isolation of this compound using the iChip.

Methodology:

  • A soil sample is collected from the environment.

  • The sample is diluted and loaded into the wells of the iChip, a device with multiple miniature diffusion chambers.

  • The iChip is placed back into the soil environment for in-situ incubation, allowing bacteria to grow in their natural habitat with access to environmental nutrients.

  • After a period of incubation, the iChip is retrieved, and individual bacterial colonies are isolated.

  • The isolated strains are then cultivated in the laboratory for identification and further analysis.

  • Eleftheria terrae ssp. carolina cultures are fermented, and this compound is extracted and purified from the culture broth.

Structural Elucidation and Target Interaction Analysis

The chemical structure of this compound and its interaction with target molecules were elucidated using a combination of high-resolution analytical techniques.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR was instrumental in determining the three-dimensional structure of this compound and characterizing its binding to Lipid II within a membrane environment.[1] Scientists use solid-state NMR to visualize how this compound engages with lipid II within the cell membranes.[1] The interaction of this compound and lipid II results in clear ssNMR spectra of a stable this compound-lipid II complex.[1]

Atomic Force Microscopy (AFM): AFM was used to visualize the formation of supramolecular fibrils of this compound on lipid bilayers in the presence of its target precursors.

Biochemical Assays: Biochemical assays were employed to identify the specific molecular targets of this compound. These assays typically involve monitoring the incorporation of radiolabeled precursors into different cellular macromolecules (e.g., DNA, RNA, protein, and peptidoglycan) in the presence and absence of the antibiotic. These studies revealed that this compound specifically inhibits peptidoglycan synthesis.

Resistance Profile

A key feature of this compound is the lack of detectable resistance development. This is attributed to its unique mechanism of targeting the immutable pyrophosphate group of essential and abundant peptidoglycan precursors. Bacteria cannot easily modify this target without compromising cell wall integrity. The frequency of resistance to this compound is estimated to be less than 10⁻¹⁰.[2]

Conclusion

This compound represents a significant advancement in the field of antibiotic discovery. Its novel chemical structure, potent antimicrobial activity against resistant pathogens, and unique mechanism of action that circumvents existing resistance mechanisms make it a highly promising lead compound for the development of new antibacterial therapies. Further research and clinical development are warranted to fully realize the therapeutic potential of this exciting new antibiotic.

References

An In-depth Technical Guide to Clovibactin from Eleftheria terrae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimicrobial resistance (AMR) is a global health crisis necessitating the discovery of novel antibiotics with new mechanisms of action.[1][2][3] Clovibactin, a recently discovered depsipeptide antibiotic, represents a significant breakthrough in this field.[4] Isolated from a previously uncultured soil bacterium, Eleftheria terrae ssp. carolina, this compound demonstrates potent activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains like MRSA and VRE, with no detectable resistance development.[1][5][6] Its unique mode of action involves targeting the immutable pyrophosphate moiety of multiple essential cell wall precursors, leading to the formation of supramolecular fibrils that disrupt cell wall synthesis and cause cell lysis.[1][4][5] This guide provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, antimicrobial activity, and the experimental protocols used in its characterization.

Discovery and Isolation from Eleftheria terrae

The discovery of this compound was made possible by innovative cultivation techniques that provide access to the "microbial dark matter"—the vast majority of bacteria that cannot be grown under standard laboratory conditions.[7][8]

The iChip Platform

Eleftheria terrae, the Gram-negative β-proteobacterium that produces this compound, was isolated from sandy soil in North Carolina using the iChip device.[4][7][6] The iChip technology allows for the in situ cultivation of bacteria by enclosing them in a diffusion chamber that is then placed back into their native soil environment.[9][10] This method allows nutrients and growth factors from the soil to diffuse across a semi-permeable membrane, fostering the growth of previously unculturable organisms.[8][10] Researchers screened approximately 10,000 isolates grown via this method to identify those with antimicrobial activity, leading to the isolation of E. terrae and its product, this compound.[8]

Isolation Workflow

The general workflow for discovering and isolating this compound involved several key stages, from environmental sampling to compound purification. The process highlights the critical role of the iChip in accessing novel microbial chemistry.

G Figure 1: this compound Discovery Workflow cluster_0 Cultivation Phase cluster_1 Screening & Production Phase cluster_2 Identification & Characterization A Soil Sample Collection (North Carolina) B Sample Dilution & Loading into iChip A->B C In Situ Incubation (Re-burial of iChip in soil) B->C D Isolation of Bacterial Colonies (Eleftheria terrae ssp. carolina) C->D E Screening for Antimicrobial Activity (Overlay against S. aureus) D->E F Fermentation of Active Isolate (R4 Broth) E->F G Extraction of Active Compound from Fermentation Broth F->G H Compound Purification (Chromatography) G->H I Structure Elucidation (NMR, MS, Marfey's Analysis) H->I J Mechanism of Action Studies I->J

Figure 1: this compound Discovery Workflow

Mechanism of Action

This compound employs a novel, multi-target mechanism that makes the development of resistance highly unlikely.[11] It selectively targets an immutable component of bacterial cell wall precursors.

Target Binding

This compound blocks cell wall synthesis by binding to the pyrophosphate (PPi) moiety of multiple essential lipid precursors:

  • Undecaprenyl pyrophosphate (C55PP) [1][4]

  • Lipid II (the primary peptidoglycan precursor)[1][4]

  • Lipid IIIWTA (a precursor for wall teichoic acid)[1][4]

Unlike many antibiotics that bind to the variable peptide or sugar components of these precursors, this compound uses an unusual hydrophobic interface to form a tight "cage" around the conserved pyrophosphate group.[1][3][6] This targeting of a fundamental and unchangeable building block is a key reason for the lack of observed resistance.[1]

Supramolecular Fibril Formation

Upon binding its target on the bacterial membrane, this compound molecules self-assemble into large, stable supramolecular fibrils.[1][3][5] This process occurs only on bacterial membranes containing lipid-anchored pyrophosphate groups, which explains the antibiotic's selectivity for bacterial cells over human cells.[1][11] These fibrils sequester the precursors, preventing their use in cell wall construction and ultimately leading to cell lysis.[1][5] This fibril formation is an essential part of the killing mechanism.[4]

G Figure 2: this compound's Mechanism of Action cluster_membrane Bacterial Cytoplasmic Membrane LipidII Lipid II Fibrils Supramolecular Fibrils (this compound Oligomers) LipidII->Fibrils Sequestration C55PP C55PP C55PP->Fibrils Sequestration LipidIII Lipid IIIWTA LipidIII->Fibrils Sequestration This compound This compound This compound->LipidII Binds Pyrophosphate 'Cage' Formation This compound->C55PP Binds Pyrophosphate 'Cage' Formation This compound->LipidIII Binds Pyrophosphate 'Cage' Formation This compound->Fibrils Self-Assembly Block Cell Wall Synthesis Blocked Fibrils->Block Lysis Cell Lysis Block->Lysis

Figure 2: this compound's Mechanism of Action

Quantitative Data

This compound exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including strains resistant to standard-of-care antibiotics.[1][12]

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) values demonstrate this compound's effectiveness. It is particularly potent against Staphylococcus aureus and its drug-resistant variants.[12][13] The minimum bactericidal concentration (MBC) against S. aureus is reported to be twice the MIC.[12][13]

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.2 - 0.81
Staphylococcus aureusMethicillin-Resistant (MRSA)0.2 - 0.81 - 2
Staphylococcus aureusVancomycin-Intermediate (VISA)0.44
Enterococcus faecalisVancomycin-Resistant (VRE)0.8>256
Enterococcus faeciumVancomycin-Resistant (VRE)1.6>256
Bacillus subtilisWild Type0.2N/A
Escherichia coliWild Type>128N/A
E. coli (Outer Membrane Deficient)WO153 Strain3.2N/A

Data compiled from published studies.[1][12] Note: Poor activity against wild-type E. coli is likely due to the outer membrane preventing penetration.[1][12]

Cytotoxicity and Resistance Profile

A critical feature of this compound is its low toxicity to mammalian cells and a high barrier to resistance.[5][14]

ParameterResult
Cytotoxicity Non-toxic to cultured human cells.[14]
Resistance Frequency Not detected in S. aureus (frequency < 10⁻¹⁰).[12][13]
Serial Passaging No resistance development observed in serial passaging studies.[5]

Key Experimental Protocols

The following are summarized methodologies for key experiments used in the discovery and characterization of this compound.

Protocol: Isolation of Eleftheria terrae using iChip
  • Sample Preparation: A soil sample is suspended and diluted in a molten agar medium to achieve a concentration of approximately one bacterial cell per well.[9]

  • iChip Loading: The central plate of the iChip, containing hundreds of through-holes, is dipped into the bacterial suspension, capturing single cells in the wells.[15]

  • Assembly and Incubation: The loaded plate is sandwiched between two 0.03 µm pore size semipermeable membranes and secured with outer plates.[10] The assembled iChip is buried in the original soil environment and incubated for several weeks.[8][9]

  • Isolation: After incubation, the iChip is retrieved, and colonies that have grown within the chambers are isolated onto standard laboratory media for further screening.[16]

Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., S. aureus) to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol: Target Identification via Macromolecular Synthesis Assay
  • Bacterial Culture: S. aureus is grown to the mid-logarithmic phase.

  • Antibiotic Treatment: The culture is divided into aliquots, and this compound is added at a concentration of 4x MIC. A control with no antibiotic is included.

  • Radiolabeling: Specific radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis are added to respective aliquots.

  • Incubation & Measurement: The cultures are incubated for a short period. The reaction is stopped by adding trichloroacetic acid (TCA) to precipitate macromolecules.

  • Analysis: The amount of incorporated radiolabel in the TCA-insoluble fraction is measured using a scintillation counter. Inhibition of a specific pathway is identified by a significant reduction in the incorporation of its corresponding radiolabeled precursor. For this compound, a specific block in the incorporation of [¹⁴C]GlcNAc was observed, indicating inhibition of cell wall synthesis.[12]

Conclusion

This compound is a highly promising antibiotic candidate discovered from a previously inaccessible bacterial source.[1][4] Its novel mechanism of action, which involves targeting multiple essential precursors via an immutable pyrophosphate anchor and forming disruptive supramolecular structures, provides a robust defense against the development of resistance.[1][5] The potent activity against high-priority Gram-positive pathogens, combined with a favorable safety profile in preclinical models, positions this compound as a significant lead for addressing the urgent threat of antimicrobial resistance.[5] Further development and clinical trials will be crucial to realizing its therapeutic potential.

References

Clovibactin's Novel Mode of Action on Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics with unique mechanisms of action. Clovibactin, a depsipeptide antibiotic isolated from the previously uncultured bacterium Eleftheria terrae, represents a significant breakthrough in this field.[1][2] It demonstrates potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with no detectable resistance.[3][4] This document provides an in-depth technical overview of this compound's core mechanism of action, focusing on its interaction with bacterial cell wall synthesis, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: A Multi-Target Approach

This compound's efficacy stems from its unique ability to target an immutable part of the peptidoglycan synthesis pathway. Unlike many antibiotics that bind to the variable peptide or sugar components of cell wall precursors, this compound selectively binds to the pyrophosphate (PPi) moiety of multiple essential lipid precursors.[1][5][6]

The primary targets include:

  • Lipid II: The central building block of the bacterial cell wall.

  • Lipid IIIWTA: The precursor for wall teichoic acid synthesis.

  • C55PP (undecaprenyl pyrophosphate): An essential lipid carrier.[1][7]

This multi-target strategy, focusing on a conserved chemical motif, is a key reason for the low propensity for resistance development.[2][8]

The "Caging" and Fibril Formation Cascade

This compound's interaction with its targets is a multi-step process:

  • Pyrophosphate Binding: this compound utilizes an unusual hydrophobic interface to tightly wrap around the pyrophosphate group of the lipid precursors in a cage-like manner.[5][7][8] This interaction is highly specific and strong.[8][9]

  • Oligomerization: Upon binding to its targets on the bacterial membrane, this compound molecules self-assemble into small oligomers.[2][7]

  • Fibril Formation: These oligomers act as nuclei, seeding the formation of large, stable supramolecular fibrils on the bacterial membrane surface.[2][7][10]

  • Precursor Sequestration: The formation of these fibrils effectively sequesters the lipid precursors, preventing their use by cell wall synthesizing enzymes.[6][7][11]

  • Cell Lysis: The blockage of cell wall synthesis, combined with the stimulation of autolysins (enzymes that break down the cell wall), leads to cell lysis and bacterial death.[8][9][12]

This mechanism is distinct in that the fibrils form only on bacterial membranes containing the target pyrophosphate groups, which may explain this compound's selective toxicity towards bacterial cells over human cells.[2][5][10]

G cluster_membrane Bacterial Membrane cluster_synthesis Cell Wall Synthesis This compound Free this compound complex This compound-Pyrophosphate Complex This compound->complex Binds to Pyrophosphate precursors Lipid Precursors (Lipid II, Lipid IIIWTA, C55PP) precursors->complex synthesis_enzymes Peptidoglycan Synthases precursors->synthesis_enzymes Required for Synthesis oligomers Oligomers complex->oligomers Self-Assembly fibrils Supramolecular Fibrils oligomers->fibrils Nucleation & Elongation fibrils->precursors Sequesters fibrils->synthesis_enzymes Blocks Access autolysis Autolysin Activation fibrils->autolysis Induces cell_wall Cell Wall Integrity synthesis_enzymes->cell_wall Maintains lysis Cell Lysis synthesis_enzymes->lysis Inhibition leads to autolysis->lysis

Figure 1: this compound's mechanism of action pathway.

Quantitative Data

The following tables summarize the available quantitative data on this compound's activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

MIC values were determined by broth microdilution against a range of Gram-positive pathogens.[7]

Bacterial StrainStrain TypeMIC (µg/mL)
Staphylococcus aureusMethicillin-Sensitive (MSSA)0.25 - 0.5
Staphylococcus aureusMethicillin-Resistant (MRSA)0.25 - 1
Staphylococcus aureusVancomycin-Intermediate (VISA)0.5
Enterococcus faecalisVancomycin-Resistant (VRE)1
Enterococcus faeciumVancomycin-Resistant (VRE)0.5 - 1
Bacillus subtilis-0.12 - 0.25

Data compiled from multiple sources.[7][13]

Table 2: In Silico Binding Affinities

Molecular docking studies were performed to assess the binding interactions of this compound with key peptidoglycan precursors.[4][14]

Target MoleculeBinding Affinity (kcal/mol)
Lipid I-9.91
Lipid II-7.61
Lipid III-7.07

Note: These values represent computational predictions and serve as an indicator of strong binding interactions.[4][14]

Experimental Protocols

The elucidation of this compound's mode of action involved a combination of biochemical, biophysical, and microbiological assays.

Macromolecular Synthesis Inhibition Assay

Objective: To identify which major biosynthetic pathway is inhibited by this compound.

Methodology:

  • S. aureus cultures are grown to mid-logarithmic phase.

  • The culture is divided into aliquots, and this compound is added at a concentration of 2x MIC.[7] Control antibiotics with known mechanisms (e.g., ciprofloxacin for DNA, rifampicin for RNA, vancomycin for cell wall) are used in parallel.[7]

  • Radiolabeled precursors are added to individual aliquots: ³H-thymidine (for DNA synthesis), ³H-uridine (RNA), ³H-leucine (protein), and ³H-N-acetylglucosamine (peptidoglycan).[7]

  • Cultures are incubated for a defined period to allow for the incorporation of the radiolabels.

  • The reactions are stopped, and the amount of incorporated radioactivity into macromolecules is measured using scintillation counting.

  • Inhibition is calculated as the percentage of incorporated radiolabel compared to an untreated control. This compound specifically prevents the incorporation of ³H-N-acetylglucosamine, indicating inhibition of peptidoglycan synthesis.[3]

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture S. aureus Culture (Mid-Log Phase) aliquots DNA Precursor (³H-thymidine) RNA Precursor (³H-uridine) Protein Precursor (³H-leucine) Peptidoglycan Precursor (³H-GlcNAc) culture->aliquots Add this compound (2x MIC) & Radiolabeled Precursors measure Measure Incorporated Radioactivity aliquots->measure Incubate & Stop Reaction result Result: Selective Inhibition of Peptidoglycan Synthesis measure->result

Figure 2: Workflow for macromolecular synthesis assay.

Analysis of Cytoplasmic Nucleotide Precursors

Objective: To confirm the disruption of the cell wall synthesis pathway by observing the accumulation of precursors.

Methodology:

  • S. aureus is grown to an OD₆₀₀ of 0.6.

  • Chloramphenicol is added to halt protein synthesis, which can interfere with the results.

  • Cultures are treated with varying concentrations of this compound (e.g., 0.5x, 1x, 2.5x, 5x MIC) for 30 minutes. Vancomycin is used as a positive control.[7]

  • Bacterial cells are harvested, and the cytoplasmic nucleotide-linked peptidoglycan precursors are extracted.

  • The extracts are analyzed by High-Performance Liquid Chromatography (HPLC).

  • An accumulation of UDP-MurNAc-pentapeptide, a key building block for Lipid II, is observed in this compound-treated cells, confirming the blockage of a downstream step in cell wall synthesis.[7]

Solid-State Nuclear Magnetic Resonance (ssNMR)

Objective: To determine the three-dimensional structure of the this compound-Lipid II complex and identify the precise binding site.

Methodology:

  • Lipid II is incorporated into lipid bilayers (liposomes) to mimic the bacterial membrane environment.

  • Isotopically labeled this compound is added to the Lipid II-containing liposomes.

  • The sample is analyzed using solid-state NMR spectroscopy.[2][7]

  • ssNMR experiments reveal internuclear distances and orientations, allowing for the structural elucidation of the complex.[8]

  • The data confirms that this compound's depsipeptide cycle binds directly and tightly to the pyrophosphate group of Lipid II.[12]

Atomic Force Microscopy (AFM)

Objective: To visualize the formation of this compound-induced supramolecular structures on a membrane surface.

Methodology:

  • A supported lipid bilayer containing a defined molar percentage of Lipid II (e.g., 4% mol) is prepared on a mica surface.[7]

  • The bilayer is imaged using high-speed AFM to establish a baseline.

  • This compound (e.g., 5 µM) is added to the system while continuously imaging.[7]

  • Time-lapse AFM videos capture the rapid assembly of small oligomers followed by the growth of long, stable fibrils on the membrane surface, confirming the model of fibril formation as a key part of the mechanism.[7][10]

Conclusion

This compound's novel mode of action represents a paradigm shift in antibiotic development. By targeting the immutable pyrophosphate moiety of multiple cell wall precursors and forming supramolecular fibrils, it creates a highly effective bactericidal mechanism that is not easily overcome by resistance. The detailed understanding of this mechanism, achieved through a combination of advanced experimental techniques, provides a robust framework for the development of this compound and its analogues as next-generation therapeutics to combat multidrug-resistant bacterial infections.

References

Investigating the Biosynthetic Pathway of Clovibactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovibactin, a novel depsipeptide antibiotic isolated from the previously uncultured bacterium Eleftheria terrae ssp. carolina, represents a significant breakthrough in the fight against antimicrobial resistance.[1] Its unique mechanism of action, which involves targeting the immutable pyrophosphate moiety of multiple essential peptidoglycan precursors, allows it to effectively kill a broad range of Gram-positive pathogens, including resistant strains, with no detectable resistance development.[1][2] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic architecture, the proposed enzymatic assembly line, and the key experimental protocols used to elucidate its synthesis and mode of action.

This compound Biosynthetic Gene Cluster (BGC)

The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC) identified through whole-genome sequencing of E. terrae ssp. carolina.[2] The BGC is located on extrachromosomal genetic material and shows a 72% identity to the BGC of teixobactin, another potent antibiotic.[1][2] The core this compound BGC consists of four key genes:

  • cloA and cloB : These two large genes encode the Non-Ribosomal Peptide Synthetases (NRPS), the enzymatic machinery responsible for the stepwise assembly of the peptide backbone.[2][3]

  • cloD : This gene encodes a tailoring enzyme, specifically a TauD/TfdA family dioxygenase, which modifies one of the amino acid precursors.[2]

  • cloC : This gene is predicted to encode a transporter protein, likely responsible for exporting the synthesized antibiotic out of the cell.[2]

Proposed Biosynthetic Pathway

This compound is assembled via a classic NRPS assembly-line mechanism. The pathway involves the sequential condensation of eight amino acids, incorporating several modifications, including epimerization and hydroxylation, before the final cyclization and release.

The NRPS system is organized into modules, with each module responsible for the recognition, activation, and incorporation of a specific amino acid. The process is as follows:

  • Initiation : The first module of the NRPS (encoded by cloA) selects and activates the first amino acid of the sequence.

  • Elongation : The nascent peptide chain is passed sequentially to the downstream modules of CloA and CloB. Each module adds its specific amino acid, a process catalyzed by the module's Condensation (C) domain.

  • Epimerization : Three of the modules contain dual-function condensation/epimerization domains, which convert L-amino acids into their D-isoform after incorporation.[2]

  • Tailoring : The CloD dioxygenase catalyzes the β-hydroxylation of the asparagine residue at position 5 (Asn5). This modification is critical as it creates the nucleophile for the final release step.[2]

  • Termination and Cyclization : The final module contains a Thioesterase (TE) domain. This domain catalyzes the release of the fully assembled peptide chain from the NRPS machinery. It achieves this by mediating an intramolecular esterification (lactonization) between the C-terminus and the hydroxyl group of the modified Asn5, forming the stable macrocyclic depsipeptide structure of this compound.[2]

G M1 Module 1 A C PCP M2 Module 2 A C/E PCP M3 Module 3 A C PCP M4 Module 4 A C/E PCP M3->M4 M5 Module 5 A C PCP M6 Module 6 A C PCP CloD CloD (Dioxygenase) M5->CloD M7 Module 7 A C/E PCP M8 Module 8 A C TE This compound This compound M8->this compound Cyclization & Release AA 8 Amino Acids AA->M1

Caption: Proposed biosynthetic pathway of this compound via NRPS machinery.

Experimental Protocols for Elucidation

The characterization of the this compound biosynthetic pathway and its molecular target was accomplished through a combination of bioinformatics, molecular biology, and biochemical assays.

Identification and Annotation of the Biosynthetic Gene Cluster

The experimental workflow to identify the genes responsible for this compound production involved sequencing the producer organism's genome and using specialized software to find and annotate the BGC.

  • Methodology :

    • Genome Sequencing : The genome of E. terrae ssp. carolina was sequenced using PacBio long-read technology to obtain a complete and contiguous genome assembly.[2]

    • BGC Identification : The assembled genome was analyzed with the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) software. This tool identifies BGCs by searching for conserved domain architectures characteristic of secondary metabolite pathways.[2]

    • Functional Annotation : The functions of the identified genes and specific domains within the NRPS were predicted. The specificity of the adenylation (A) domains, which select the amino acid precursors, was predicted using antiSMASH and cross-referenced with the NRPSsp (Non-Ribosomal Peptide Synthase Substrate Predictor) tool to determine the likely peptide sequence.[4] The function of the tailoring enzyme CloD was assigned based on protein homology searches.[4]

G cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics cluster_output Output A Isolate E. terrae ssp. carolina B PacBio Genome Sequencing A->B C Genome Assembly B->C D antiSMASH Analysis C->D E NRPSsp & Homology Analysis D->E F Annotated this compound BGC (cloA,B,C,D) E->F

Caption: Experimental workflow for identifying the this compound BGC.

Determination of the Inhibited Biosynthetic Pathway

To understand this compound's mechanism of action, researchers first needed to identify which major cellular process it disrupts. This was achieved by tracking the synthesis of major macromolecules in the presence of the antibiotic.

  • Methodology: Macromolecular Synthesis Assay

    • Cultures of a susceptible bacterium (e.g., Staphylococcus aureus) were grown to the mid-logarithmic phase.

    • The culture was divided into aliquots, and this compound was added at a concentration of 2x the Minimum Inhibitory Concentration (MIC). Control antibiotics with known mechanisms (e.g., ciprofloxacin for DNA, vancomycin for cell wall) were used for comparison.[2]

    • A specific radiolabeled precursor for each pathway was added to the aliquots: ³H-thymidine (DNA), ³H-uridine (RNA), ³H-leucine (protein), and ³H-glucosamine (peptidoglycan).[2]

    • After a set incubation period, the cells were harvested, and the amount of incorporated radioactivity into the respective macromolecules was measured using scintillation counting.

    • A specific reduction in the incorporation of one precursor relative to the untreated control indicates which pathway is inhibited. For this compound, only the incorporation of ³H-glucosamine into the cell wall was blocked.[2][5]

Quantitative Data Summary

While specific kinetic data for the this compound biosynthetic enzymes is not publicly available, the key experiments defining its molecular target have yielded quantitative results. The following tables summarize the findings from the macromolecular synthesis assays and in vitro cell wall synthesis inhibition studies.

Table 1: Effect of this compound on Macromolecular Biosynthesis in S. aureus Data summarized from published findings describing specific inhibition of the cell wall pathway.[2][5]

Macromolecular PathwayRadiolabeled PrecursorIncorporation in Presence of this compound (2x MIC)
DNA Synthesis³H-thymidineUnaffected
RNA Synthesis³H-uridineUnaffected
Protein Synthesis³H-leucineUnaffected
Peptidoglycan Synthesis³H-glucosamineSpecifically Inhibited

Table 2: Inhibition of In Vitro Cell Wall Synthesis Reactions by this compound Data summarized from reports showing dose-dependent inhibition of reactions consuming lipid intermediates.[4]

In Vitro ReactionKey Substrate(s)Observed Effect of this compound
Peptidoglycan Synthesis (Late stages)Lipid I, Lipid IIDose-dependent inhibition
Wall Teichoic Acid (WTA) SynthesisLipid IIIWTADose-dependent inhibition
Lipid Carrier RecyclingUndecaprenyl-pyrophosphate (C55PP)Dose-dependent inhibition

Conclusion

The biosynthetic pathway of this compound is a sophisticated NRPS system that constructs a unique depsipeptide with potent antimicrobial properties. The elucidation of this pathway was made possible by a synergistic approach combining advanced genome sequencing, powerful bioinformatics tools, and targeted biochemical assays. This guide highlights the key genetic and enzymatic steps in this compound's formation and outlines the experimental strategies that were pivotal in its characterization. A thorough understanding of this biosynthetic pathway not only provides insights into the natural production of this promising antibiotic but may also open avenues for bioengineering and the creation of novel analogues to combat the growing threat of antibiotic resistance.

References

Methodological & Application

Determining the Potency of a Novel Antibiotic: A Protocol for Clovibactin's Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Clovibactin, a novel depsipeptide antibiotic with potent activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing.

Introduction

This compound represents a promising new class of antibiotics isolated from the previously unculturable bacterium, Eleftheria terrae.[1][2][3] Its unique mechanism of action involves targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[4][5] This multi-target approach is believed to contribute to its high efficacy and low potential for resistance development.[6][7] Accurate determination of its MIC is a critical step in its preclinical and clinical development, providing essential data on its potency and spectrum of activity. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents and has been successfully used to evaluate this compound.[8][9][10]

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism after overnight incubation.[9]

Materials and Reagents

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Sterile reservoir basins

  • Multichannel pipettes and sterile tips

  • Sterile 1.5 mL microcentrifuge tubes

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Tryptic Soy Agar (TSA) or other suitable solid media

  • 0.9% sterile saline

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Vortex mixer

Experimental Protocol: Broth Microdilution Method

This protocol is based on established methods for antimicrobial susceptibility testing.[9][11]

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Prepare intermediate stock solutions by diluting the primary stock in sterile distilled water or an appropriate buffer. The final concentration of DMSO in the highest antibiotic concentration tested should not exceed 1% to avoid solvent toxicity to the bacteria.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile 0.9% saline.

  • Vortex the tube thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the final test volume.

Preparation of the 96-Well Plate
  • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.

  • In the first column (e.g., column 1), add 100 µL of the highest concentration of this compound to be tested (prepared in CAMHB).

  • Perform serial twofold dilutions by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process across the plate to the desired final concentration (typically to column 10). Discard 50 µL from the last dilution well to maintain a final volume of 50 µL in each well.

  • Column 11 will serve as the growth control (no antibiotic). Add 50 µL of CAMHB to these wells.

  • Column 12 will serve as the sterility control (no bacteria). Add 100 µL of CAMHB to these wells.

Inoculation and Incubation
  • Add 50 µL of the diluted bacterial inoculum (prepared in step 2.5) to each well from column 1 to column 11. Do not add bacteria to the sterility control wells (column 12).

  • The final volume in wells 1-11 will be 100 µL.

  • Seal the plate with an adhesive film or place it in a plastic bag to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting the Results
  • After incubation, examine the plate for bacterial growth. The sterility control (column 12) should show no growth, and the growth control (column 11) should show turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • The results can be read visually or with a microplate reader by measuring the optical density at 600 nm.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus NCTC 8325-4 (MSSA)0.5–1[8]
Staphylococcus aureus (MRSA)0.0625–0.5[4]
Staphylococcus aureus (VISA)0.5[8]
Enterococcus faecalis0.0625–0.5[4]
Enterococcus faecium (VRE)0.5[8]
Bacillus subtilis ATCC 66330.25[8]
Escherichia coli ATCC 10798 (Gram-negative)8-64[4]

Visualizations

Below are diagrams illustrating the experimental workflow and the mechanism of action of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock This compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of Plate inoculum->inoculation dilution->inoculation incubation Incubate 16-20h at 35°C inoculation->incubation reading Read MIC (Lowest concentration with no growth) incubation->reading

Caption: Experimental workflow for determining the MIC of this compound.

Clovibactin_MoA cluster_bacterium Gram-Positive Bacterium This compound This compound pyrophosphate Pyrophosphate Target This compound->pyrophosphate binds to inhibition Inhibition precursors Peptidoglycan Precursors (Lipid II, C55PP) precursors->pyrophosphate cell_wall_synthesis Cell Wall Synthesis pyrophosphate->cell_wall_synthesis required for lysis Cell Lysis cell_wall_synthesis->lysis leads to inhibition->cell_wall_synthesis blocks

Caption: Mechanism of action of this compound.

Conclusion

This protocol provides a standardized and reproducible method for determining the Minimum Inhibitory Concentration of this compound against a variety of Gram-positive bacteria. Adherence to this protocol will ensure the generation of high-quality, comparable data that is essential for the continued development of this promising new antibiotic.

References

Application Notes & Protocols: Solid-Phase Synthesis of Clovibactin and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the solid-phase synthesis of the potent antibiotic Clovibactin and its analogues. The information is intended to guide researchers in the chemical synthesis, modification, and evaluation of this promising class of antimicrobial agents.

Introduction

This compound is a novel depsipeptide antibiotic isolated from uncultured soil bacteria that demonstrates significant activity against a range of Gram-positive pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] Its unique mechanism of action, which involves targeting the immutable pyrophosphate moiety of multiple essential peptidoglycan precursors (C55PP, Lipid II, and Lipid IIIWTA), makes it a compelling candidate for overcoming antibiotic resistance.[3][4] this compound's structure consists of an eight-residue depsipeptide with a linear tail and a macrolactone ring, notably featuring the rare noncanonical amino acid D-3-hydroxyasparagine (d-Hyn).[1][5]

The solid-phase peptide synthesis (SPPS) approach has been successfully employed for the total synthesis of this compound and for the generation of various analogues to explore structure-activity relationships (SAR).[5][6] This methodology allows for the efficient and modular assembly of the peptide backbone and the introduction of diverse chemical modifications.

Mechanism of Action

This compound's bactericidal activity stems from its ability to block cell wall biosynthesis.[3] It specifically binds to the pyrophosphate group of lipid precursors, sequestering them into supramolecular fibrils that form on the bacterial membrane.[3] This action prevents the utilization of these essential building blocks for peptidoglycan synthesis, ultimately leading to cell death.[7] The targeting of a highly conserved and essential molecular pattern, the pyrophosphate group, is believed to be the reason for the observed lack of detectable resistance development.[1]

Below is a diagram illustrating the proposed mechanism of action:

G cluster_membrane Bacterial Membrane Lipid_II Lipid II Precursor CellWall_Synthesis Cell Wall Biosynthesis Lipid_II->CellWall_Synthesis C55PP C55PP Precursor C55PP->CellWall_Synthesis Lipid_WTA LipidWTA Precursor Lipid_WTA->CellWall_Synthesis This compound This compound This compound->Lipid_II Binds to Pyrophosphate This compound->C55PP Binds to Pyrophosphate This compound->Lipid_WTA Binds to Pyrophosphate Oligomers Small Oligomers This compound->Oligomers Forms Fibrils Supramolecular Fibrils Oligomers->Fibrils Nucleates Formation of Fibrils->Lipid_II Sequesters Fibrils->C55PP Sequesters Fibrils->Lipid_WTA Sequesters Fibrils->CellWall_Synthesis Blocks Cell_Lysis Cell Lysis CellWall_Synthesis->Cell_Lysis Inhibition leads to G start Start: 2-Chlorotrityl Resin load_aa7 1. Load Fmoc-Leu-OH (Residue 7) start->load_aa7 sp_synthesis 2. Sequential Fmoc-SPPS (Residues 6 to 1) load_aa7->sp_synthesis esterification 3. Steglich Esterification (Couple Residue 8 to Thr5) sp_synthesis->esterification deprotection 4. N-terminal Fmoc Deprotection esterification->deprotection cleavage 5. Cleave Peptide from Resin (20% HFIP in CH2Cl2) deprotection->cleavage cyclization 6. Solution-Phase Macrocyclization cleavage->cyclization final_deprotection 7. Global Deprotection (TFA) cyclization->final_deprotection purification 8. HPLC Purification final_deprotection->purification end End: Purified this compound Analogue purification->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Clovibactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovibactin is a novel depsipeptide antibiotic with potent activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] Isolated from the previously uncultured bacterium Eleftheria terrae ssp. carolina, this compound presents a promising new scaffold for antibiotic development.[3][4] Its unique mechanism of action, which involves targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors (C₅₅PP, Lipid II, and Lipid IIIWTA), hinders the development of bacterial resistance.[1][5] The purification of this compound from fermentation broth is a critical step in its characterization and further development. High-performance liquid chromatography (HPLC) is an essential technique for achieving the high purity required for preclinical and clinical studies. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC purification of this compound as described in the literature.[1]

ParameterValue
HPLC System Agilent Poroshell 120
Column EC-C18, 2.7 µm, 3 x 150 mm
Column Temperature 50 °C
Mobile Phase A 79.9% H₂O + 20% Acetonitrile (MeCN) + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B 49.9% H₂O + 50% MeCN + 0.1% TFA
Gradient 0% B at 0 min, linear gradient to 100% B at 10 min
Flow Rate Not specified
Detection Not specified (typically UV detection at 214 nm or 280 nm for peptides)
Purity Achieved >98%[2]

Experimental Protocols

This section provides a detailed methodology for the extraction and subsequent HPLC purification of this compound from a fermentation broth.

I. Extraction of this compound from Fermentation Broth

This protocol is adapted from the initial discovery and isolation of this compound.[1]

  • Initial Solvent Extraction:

    • To the fermentation broth, add n-Butanol (0.5 volumes).

    • Shake the mixture vigorously to ensure thorough mixing.

    • Allow the mixture to stand overnight at room temperature until two distinct phases (aqueous and butanol) are formed.

  • Drying and Reconstitution:

    • Carefully separate and collect the upper butanol phase.

    • Dry the butanol phase to completeness using a rotary evaporator.

    • Reconstitute the resulting residue in a solution of 25% acetonitrile in water containing 0.1% trifluoroacetic acid.

  • Clarification:

    • Centrifuge the reconstituted extract to pellet any undissolved material.

    • Decant the supernatant containing the crude this compound extract. This clarified supernatant is now ready for HPLC purification.

II. High-Performance Liquid Chromatography (HPLC) Purification

This protocol outlines the steps for purifying this compound from the crude extract using a reversed-phase HPLC method.[1]

  • HPLC System Preparation:

    • Equilibrate the HPLC system, including the Poroshell 120 EC-C18 column, with Mobile Phase A at a column temperature of 50 °C.

    • Ensure a stable baseline is achieved before injecting the sample.

  • Sample Injection:

    • Inject the clarified this compound extract onto the equilibrated column. The injection volume will depend on the concentration of the extract and the capacity of the column.

  • Chromatographic Separation:

    • Run the following gradient program:

      • 0 minutes: 0% Mobile Phase B

      • 10 minutes: 100% Mobile Phase B (linear gradient)

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the peak identified as this compound. Bioassay-guided fractionation can be employed to identify the active fractions.

  • Post-Purification Processing:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and lyophilize or evaporate the solvent to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the key steps in the extraction and purification of this compound.

Clovibactin_Purification_Workflow cluster_extraction Extraction cluster_hplc HPLC Purification Fermentation_Broth Fermentation Broth Butanol_Extraction n-Butanol Extraction Fermentation_Broth->Butanol_Extraction Phase_Separation Phase Separation Butanol_Extraction->Phase_Separation Drying Drying of Butanol Phase Phase_Separation->Drying Reconstitution Reconstitution in Acetonitrile/Water/TFA Drying->Reconstitution Centrifugation Centrifugation Reconstitution->Centrifugation Crude_Extract Crude this compound Extract Centrifugation->Crude_Extract HPLC_Injection HPLC Injection Crude_Extract->HPLC_Injection RP_HPLC Reversed-Phase HPLC HPLC_Injection->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis Purified_this compound Purified this compound Purity_Analysis->Purified_this compound

Caption: Workflow for the extraction and HPLC purification of this compound.

Mechanism of Action of this compound

This diagram illustrates the molecular target and mechanism of action of this compound in bacterial cell wall synthesis.

Caption: this compound targets essential peptidoglycan precursors to inhibit cell wall synthesis.

References

Application Note: Protocols for Assessing Clovibactin's In Vitro Activity Against Vancomycin-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant bacteria, particularly vancomycin-resistant enterococci (VRE), poses a significant global health threat.[1] Clovibactin, a novel depsipeptide antibiotic isolated from uncultured soil bacteria, presents a promising therapeutic candidate.[2] It exhibits potent activity against a wide array of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and VRE, with no detectable resistance developed thus far.[3][4] this compound's unique mechanism of action involves targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors (C55PP, Lipid II, and Lipid IIIWTA), which are fundamental to bacterial cell wall synthesis.[2][3] This document provides detailed protocols for assessing the in vitro activity of this compound against vancomycin-resistant strains.

Mechanism of Action Overview: this compound operates by a novel mechanism that circumvents common resistance pathways. It binds to the immutable pyrophosphate part of cell wall precursors.[3] This binding leads to the formation of oligomers and subsequently large supramolecular fibrils on the bacterial membrane.[3][5] These fibrils sequester Lipid II and other precursors, effectively halting cell wall construction and leading to bacterial cell death.[2][3]

Clovibactin_Mechanism cluster_membrane Bacterial Membrane This compound This compound precursors Peptidoglycan Precursors (Lipid II, C55PP) This compound->precursors Binds to Pyrophosphate oligomers Oligomer Formation precursors->oligomers Sequesters fibrils Supramolecular Fibrils oligomers->fibrils Self-Assembles into inhibition Inhibition of Cell Wall Synthesis fibrils->inhibition death Bacterial Cell Death inhibition->death MIC_Workflow start Start step1 Prepare 0.5 McFarland Bacterial Suspension start->step1 step2 Serially Dilute this compound in 96-Well Plate step1->step2 step3 Inoculate Plate with Bacterial Suspension step2->step3 step4 Incubate at 37°C for 18-24h step3->step4 step5 Read MIC (Lowest concentration with no visible growth) step4->step5 end End step5->end Time_Kill_Workflow cluster_sampling Sampling and Plating start Prepare Bacterial Culture (~5x10^5 CFU/mL) setup Add this compound at 0x, 1x, 2x, 4x MIC start->setup incubation Incubate with Shaking at 37°C setup->incubation tp0 T=0h tp_x T=2, 4, 8, 24h dilute_plate Serial Dilution & Plate on Agar tp0->dilute_plate tp_x->dilute_plate count Incubate Plates & Count CFUs dilute_plate->count plot Plot log10(CFU/mL) vs. Time count->plot

References

Application Notes and Protocols: Studying Clovibactin's Effect on Bacterial Morphology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the effects of the novel antibiotic, Clovibactin, on bacterial morphology. Detailed protocols for key experiments are provided to enable researchers to study its mechanism of action and evaluate its potential as a therapeutic agent.

Introduction to this compound

This compound is a recently discovered antibiotic isolated from uncultured soil bacteria.[1] It exhibits potent activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] this compound's unique mechanism of action, which involves targeting multiple essential precursors of peptidoglycan synthesis (C55PP, Lipid II, and Lipid IIIWTA), makes it a promising candidate to combat antimicrobial resistance.[1][2][3] A key characteristic of this compound's activity is its induction of striking morphological changes in bacteria, ultimately leading to cell lysis and death.[2]

Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound disrupts the bacterial cell wall synthesis pathway at a critical stage. By binding to the pyrophosphate moiety of lipid-linked peptidoglycan precursors, it effectively sequesters these essential building blocks.[3] This sequestration prevents their incorporation into the growing peptidoglycan layer, leading to a weakened cell wall that can no longer withstand internal turgor pressure.

Signaling Pathway Diagram

Clovibactin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP-NAG UDP-N-acetylglucosamine UDP-NAM-pentapeptide UDP-N-acetylmuramic acid -pentapeptide UDP-NAG->UDP-NAM-pentapeptide Multiple enzymatic steps Lipid_I Lipid I UDP-NAM-pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan_Layer Peptidoglycan Layer Lipid_II->Peptidoglycan_Layer Transglycosylation & Transpeptidation C55PP Undecaprenyl pyrophosphate (C55PP) Lipid_IIIWTA Lipid IIIWTA Cell_Lysis Cell Lysis Peptidoglycan_Layer->Cell_Lysis Weakened This compound This compound This compound->Lipid_II This compound->C55PP This compound->Lipid_IIIWTA Fibril_Formation Supramolecular Fibril Formation This compound->Fibril_Formation Self-assembles on bacterial membranes Fibril_Formation->Lipid_II Sequesters Fibril_Formation->C55PP Sequesters Fibril_Formation->Lipid_IIIWTA Sequesters

Caption: this compound's mechanism of action targeting peptidoglycan precursors.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MSSA)0.5 - 1.0[1]
Staphylococcus aureus (MRSA)0.5 - 1.0[1]
Enterococcus faecalis (VRE)1.0 - 2.0[1]
Enterococcus faecium (VRE)1.0 - 2.0[1]
Bacillus subtilis0.25[1]

Table 2: Morphological Changes in Staphylococcus aureus after this compound Treatment

ParameterControl (Untreated)This compound-Treated (2x MIC)Reference
Cell Shape Spherical cocciIrregular, blebbing, lysed ghosts[4]
Average Diameter (µm) ~1.0Variable, significant increase before lysis[5]
Septum Formation Clearly defined septa in dividing cellsAberrant or absent septa[6]
Cell Wall Integrity Intact, smooth surfaceRoughened, perforated, signs of degradation[3]

Experimental Protocols

The following are detailed protocols for key experiments to study this compound's effect on bacterial morphology.

Experimental Workflow Diagram

Experimental_Workflow cluster_microscopy Microscopy Bacterial_Culture Bacterial Culture (e.g., S. aureus) Clovibactin_Treatment This compound Treatment (Varying concentrations and time points) Bacterial_Culture->Clovibactin_Treatment MIC_Determination MIC Determination Clovibactin_Treatment->MIC_Determination Morphological_Analysis Morphological Analysis Clovibactin_Treatment->Morphological_Analysis Lysis_Assay Cell Lysis Assay Clovibactin_Treatment->Lysis_Assay PG_Synthesis_Assay Peptidoglycan Synthesis Inhibition Assay Clovibactin_Treatment->PG_Synthesis_Assay Results Results: - Morphological changes - Lysis quantification - PG synthesis inhibition MIC_Determination->Results Phase_Contrast Phase-Contrast Microscopy Morphological_Analysis->Phase_Contrast SEM Scanning Electron Microscopy (SEM) Morphological_Analysis->SEM TEM Transmission Electron Microscopy (TEM) Morphological_Analysis->TEM Data_Analysis Quantitative Data Analysis (ImageJ, etc.) Lysis_Assay->Data_Analysis PG_Synthesis_Assay->Data_Analysis Phase_Contrast->Data_Analysis SEM->Data_Analysis TEM->Data_Analysis Data_Analysis->Results

Caption: Overall workflow for studying this compound's effects.

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial strain of interest (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate.

  • Add the bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 4.2: Analysis of Bacterial Morphology by Phase-Contrast Microscopy

This protocol describes the use of phase-contrast microscopy to observe real-time morphological changes in bacteria upon this compound treatment.

Materials:

  • Bacterial culture

  • This compound solution

  • Microscope slides and coverslips

  • Agarose pads (1% in growth medium)

  • Phase-contrast microscope with a camera

Procedure:

  • Prepare a fresh bacterial culture to mid-log phase.

  • Prepare agarose pads on microscope slides.

  • Spot a small volume of the bacterial culture onto the agarose pad.

  • Allow the liquid to absorb, leaving the bacteria on the surface of the pad.

  • Add this compound at the desired concentration (e.g., 2x MIC) to the edge of the agarose pad or directly to the bacterial suspension before spotting.

  • Place a coverslip over the agarose pad.

  • Observe the bacteria under the phase-contrast microscope at regular time intervals.

  • Capture images to document morphological changes such as cell swelling, blebbing, and lysis.

  • For quantitative analysis, use image analysis software (e.g., ImageJ with the MicrobeJ plugin) to measure cell dimensions (length, width, area).[4]

Protocol 4.3: High-Resolution Imaging of Morphological Changes by Electron Microscopy (SEM & TEM)

This protocol provides a general workflow for preparing bacterial samples for Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to visualize detailed ultrastructural changes.

Materials:

  • Bacterial culture

  • This compound solution

  • Primary fixative (e.g., 2.5% glutaraldehyde in phosphate buffer)

  • Secondary fixative (e.g., 1% osmium tetroxide)

  • Ethanol series (for dehydration)

  • Critical point dryer (for SEM)

  • Resin for embedding (for TEM)

  • Ultramicrotome (for TEM)

  • SEM and TEM instruments

Procedure:

  • Grow the bacterial culture to the desired growth phase and treat with this compound for a specific duration.

  • Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in the primary fixative and incubate. Follow with washes and secondary fixation with osmium tetroxide.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

  • For SEM:

    • Perform critical point drying.

    • Mount the dried cells on stubs and coat with a conductive material (e.g., gold-palladium).

    • Image the samples using an SEM.[3]

  • For TEM:

    • Infiltrate the dehydrated samples with resin and embed.

    • Polymerize the resin.

    • Cut ultra-thin sections using an ultramicrotome.

    • Mount the sections on grids and stain with heavy metals (e.g., uranyl acetate and lead citrate).

    • Image the sections using a TEM.

Protocol 4.4: Quantification of this compound-Induced Cell Lysis

This spectrophotometric assay measures the decrease in optical density (OD) of a bacterial culture as an indicator of cell lysis.

Materials:

  • Bacterial culture

  • This compound solution

  • Spectrophotometer

  • Cuvettes or 96-well plate

Procedure:

  • Grow a bacterial culture to mid-log phase in a suitable broth.

  • Measure the initial OD600 of the culture.

  • Add this compound at the desired concentration (e.g., 2x, 4x MIC). A control with no antibiotic should be included.

  • Incubate the cultures at 37°C with shaking.

  • At regular time intervals (e.g., every 30 minutes for 4-6 hours), measure the OD600 of each culture.

  • A significant and rapid decrease in OD600 compared to the control indicates cell lysis.

  • Plot OD600 versus time to visualize the kinetics of lysis.

Protocol 4.5: Peptidoglycan Synthesis Inhibition Assay using Radiolabeled Precursor Incorporation

This assay measures the incorporation of a radiolabeled precursor, such as [³H]N-acetylglucosamine, into the peptidoglycan to assess the inhibitory effect of this compound on cell wall synthesis.

Materials:

  • Bacterial culture (e.g., S. aureus)

  • This compound solution

  • [³H]N-acetylglucosamine (radiolabeled precursor)

  • Trichloroacetic acid (TCA)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Grow the bacterial culture to early to mid-log phase.

  • Aliquot the culture into tubes.

  • Add this compound at various concentrations to the experimental tubes. Include a no-antibiotic control.

  • Pre-incubate for a short period (e.g., 10 minutes).

  • Add a known amount of [³H]N-acetylglucosamine to each tube.

  • Incubate for a defined period (e.g., 30-60 minutes) to allow for incorporation.

  • Stop the incorporation by adding cold TCA to precipitate macromolecules, including peptidoglycan.

  • Incubate on ice to ensure complete precipitation.

  • Collect the precipitate by filtration through glass fiber filters.

  • Wash the filters with TCA and ethanol to remove unincorporated radiolabel.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • A decrease in radioactivity in the this compound-treated samples compared to the control indicates inhibition of peptidoglycan synthesis.[1]

References

Application Notes and Protocols for Evaluating Clovibactin's Low Potential for Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols to assess the low potential for bacterial resistance development to the novel antibiotic, Clovibactin. The methodologies outlined are based on established antibiotic susceptibility testing standards and specific findings related to this compound's unique mechanism of action.

Introduction

This compound is a recently discovered antibiotic isolated from uncultured soil bacteria.[1][2][3][4] It has demonstrated potent activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][4] A key characteristic of this compound is its remarkably low potential for inducing antibiotic resistance. This is attributed to its unique mechanism of action, which involves targeting the immutable pyrophosphate moiety of multiple essential peptidoglycan precursors (C55PP, Lipid II, and Lipid IIIWTA), crucial for bacterial cell wall synthesis.[1][2][3][4] By binding to this conserved and essential target, this compound circumvents common resistance mechanisms that often involve mutations in protein targets. Furthermore, this compound self-assembles into supramolecular fibrils on the bacterial membrane, sequestering its targets and leading to cell death.[1][2][5]

This document provides protocols for three key experiments to evaluate the potential for resistance development to this compound:

  • Determination of Minimum Inhibitory Concentration (MIC): To establish the baseline potency of this compound against a target bacterium.

  • Single-Step Resistance Frequency Analysis: To determine the frequency of spontaneous mutations conferring resistance to this compound in a large bacterial population.

  • Serial Passage Resistance Development Assay: To assess the potential for resistance to develop over an extended period of exposure to sub-lethal concentrations of this compound.

Data Presentation

Quantitative data from studies on this compound's low resistance potential are summarized below.

ParameterTest OrganismValue/ObservationReference
Minimum Inhibitory Concentration (MIC) Staphylococcus aureus0.125-2 µg/mL[6]
Minimum Bactericidal Concentration (MBC) Staphylococcus aureus2 x MIC[7]
Single-Step Resistance Frequency Staphylococcus aureus< 1 in 1010[2][7]
Serial Passage Assay Staphylococcus aureusNo significant increase in MIC observed.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound against a bacterial strain, such as Staphylococcus aureus.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture of Staphylococcus aureus (e.g., ATCC 29213) grown to logarithmic phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare Bacterial Inoculum: a. From an overnight culture, inoculate fresh CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately OD600 of 0.5). b. Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Prepare this compound Dilutions: a. Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 64 µg/mL down to 0.0625 µg/mL. b. Include a positive control well (CAMHB with bacteria, no this compound) and a negative control well (CAMHB only).

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well. The final bacterial concentration will be approximately 2.5 x 105 CFU/mL.

  • Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1][9]

Single-Step Resistance Frequency Analysis

This protocol is designed to determine the frequency of spontaneous resistant mutants in a large bacterial population when exposed to a selective concentration of this compound.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Staphylococcus aureus culture

  • CAMHB

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile spreaders and plating beads

Procedure:

  • Prepare a High-Density Bacterial Culture: a. Inoculate a large volume of CAMHB with S. aureus and grow overnight at 37°C with shaking to reach a high cell density (e.g., >109 CFU/mL). b. Determine the exact CFU/mL of the overnight culture by performing serial dilutions and plating on MHA plates.

  • Prepare Selective Agar Plates: a. Prepare MHA and autoclave. b. Cool the agar to approximately 50°C and add this compound to a final concentration of 4x or 8x the predetermined MIC.[3] c. Pour the agar into petri dishes and allow them to solidify.

  • Plating for Resistant Mutants: a. Plate a large number of bacterial cells (e.g., 1010 CFU) from the overnight culture onto the this compound-containing MHA plates.[2] This can be done by plating smaller volumes on multiple plates. b. Also, plate serial dilutions of the culture on non-selective MHA plates to confirm the initial viable cell count.

  • Incubation: a. Incubate all plates at 37°C for 48-72 hours.

  • Calculate Resistance Frequency: a. Count the number of colonies that grow on the selective plates. b. The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.[3] c. For this compound, it is expected that no resistant colonies will be observed.[2]

Serial Passage Resistance Development Assay

This protocol assesses the potential for bacteria to develop resistance to this compound through gradual exposure to increasing sub-inhibitory concentrations.[10][11]

Materials:

  • This compound

  • Staphylococcus aureus culture

  • CAMHB

  • Sterile 96-well microtiter plates

  • Incubator (37°C) with shaking capability

  • Micropipettes and sterile tips

Procedure:

  • Initial MIC Determination: a. Determine the baseline MIC of this compound for the S. aureus strain as described in Protocol 1.

  • Serial Passaging: a. Prepare a 96-well plate with a two-fold serial dilution of this compound in CAMHB, similar to the MIC assay. b. Inoculate the wells with S. aureus at a concentration of ~5 x 105 CFU/mL. c. Incubate the plate at 37°C for 24 hours. d. On the following day, identify the well with the highest concentration of this compound that still shows bacterial growth (this is the sub-MIC). e. Use the culture from this sub-MIC well to inoculate a new 96-well plate containing fresh serial dilutions of this compound. The inoculum should be diluted to the starting concentration of ~5 x 105 CFU/mL.[3] f. Repeat this process for a predetermined number of days (e.g., 20-30 passages).

  • Monitoring for Resistance: a. At each passage, determine the MIC. b. A significant increase (e.g., 4-fold or greater) in the MIC compared to the baseline MIC indicates the development of resistance. For this compound, no significant increase is expected.[8]

Visualizations

Clovibactin_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Pyrophosphate Immutable Pyrophosphate Target This compound->Pyrophosphate Binds to Precursors Lipid II, C55PP, Lipid IIIWTA (Cell Wall Precursors) Precursors->Pyrophosphate contains Fibrils Supramolecular Fibrils Pyrophosphate->Fibrils Sequesters & forms CellWall_Synth Cell Wall Synthesis Fibrils->CellWall_Synth Inhibits Cell_Lysis Cell Lysis and Death CellWall_Synth->Cell_Lysis Leads to

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Single_Step_Resistance_Workflow start Start: High-density bacterial culture (>10^9 CFU/mL) prep_plates Prepare MHA plates with selective concentration of this compound (e.g., 4x MIC) start->prep_plates plate_control Plate serial dilutions on non-selective plates start->plate_control plate_bacteria Plate ~10^10 bacterial cells onto selective plates prep_plates->plate_bacteria incubate Incubate plates at 37°C for 48-72h plate_bacteria->incubate plate_control->incubate count_colonies Count colonies on selective and non-selective plates incubate->count_colonies calculate_freq Calculate Resistance Frequency: (Resistant Colonies) / (Total Viable Cells) count_colonies->calculate_freq end End: Resistance Frequency (Expected: <10^-10) calculate_freq->end

Caption: Workflow for single-step resistance frequency analysis.

Serial_Passage_Workflow cluster_loop start Start: Determine baseline MIC passage_loop For each passage (e.g., 30 days): start->passage_loop inoculate 1. Inoculate bacteria into serial dilutions of this compound passage_loop->inoculate monitor_mic Monitor MIC at each passage passage_loop->monitor_mic incubate 2. Incubate for 24h at 37°C inoculate->incubate identify_submic 3. Identify highest concentration with growth (sub-MIC) incubate->identify_submic transfer 4. Transfer culture from sub-MIC well to fresh this compound dilutions identify_submic->transfer transfer->inoculate Repeat end End: Evaluate change in MIC (Expected: No significant increase) monitor_mic->end

Caption: Workflow for serial passage resistance development assay.

References

Troubleshooting & Optimization

Optimizing Clovibactin dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Clovibactin in in vivo animal studies. The information is tailored for scientists and drug development professionals to optimize experimental design and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse infection model?

A1: Based on published data, a single intravenous (IV) dose of 20 mg/kg has been shown to be well-tolerated and effective in a neutropenic mouse thigh infection model with Staphylococcus aureus.[1] Dose-ranging studies have explored IV doses of 5, 10, 20, and 30 mg/kg, indicating that a dose-response relationship can be investigated within this range.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound targets the pyrophosphate moiety of multiple essential precursors of peptidoglycan (PG), including Lipid II, Lipid IIIWTA, and C55PP.[1][2] This binding blocks cell wall synthesis.[1][2] A key feature of its mechanism is the formation of supramolecular fibrils on the bacterial membrane, which sequester these precursors and contribute to its potent bactericidal activity with a low propensity for resistance development.[2][3]

Q3: Has any in vivo toxicity been observed with this compound?

A3: In preclinical studies, a single intravenous dose of 20 mg/kg was well-tolerated in mice.[1] Furthermore, this compound demonstrated low cytotoxicity against mammalian NIH/3T3 and HepG2 cells at concentrations up to 100 μg/mL.[1] However, as with any investigational compound, it is crucial to conduct independent toxicology studies for your specific animal model and dosing regimen.[4][5]

Q4: What pharmacokinetic parameters are known for this compound in mice?

A4: Following a single 20 mg/kg IV dose in mice, the pharmacokinetic profile of this compound has been determined. The key parameters are summarized in the table below.[1][6]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnits
Dosage20 (single IV dose)mg/kg
Cmax 219.3μg/mL
AUC to last 31.9μg·h/mL
t1/2 2h
CL 9.4mL/kg/min
Vdss 189.8mL/kg

Source: Shukla R, et al. (2023)[1][6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Lack of Efficacy - Suboptimal Dose: The administered dose may be too low for the specific bacterial strain or infection model. - Inappropriate Route of Administration: The route of administration may not achieve sufficient drug concentration at the site of infection. - Bacterial Resistance: Although unlikely with this compound's mechanism, intrinsic resistance of the bacterial strain cannot be entirely ruled out.- Dose-Escalation Study: Perform a dose-ranging study (e.g., 5, 10, 20, 30 mg/kg IV) to determine the effective dose in your model.[1] - Pharmacokinetic Analysis: Characterize the pharmacokinetic profile in your animal model to ensure adequate drug exposure. - In Vitro Susceptibility Testing: Confirm the Minimum Inhibitory Concentration (MIC) of your bacterial strain against this compound.
Variable Results Between Animals - Inconsistent Drug Administration: Inaccurate dosing or improper administration technique. - Variability in Animal Health: Underlying health issues in some animals can affect drug metabolism and immune response. - Inconsistent Bacterial Inoculum: Variation in the number of colony-forming units (CFUs) administered to each animal.- Standardize Procedures: Ensure all personnel are trained on consistent and accurate drug administration techniques. - Health Screening: Use healthy, age- and weight-matched animals from a reputable supplier. - Accurate Inoculum Preparation: Standardize the preparation and administration of the bacterial inoculum to ensure each animal receives a consistent dose.
Adverse Events or Toxicity - Dose Too High: The administered dose may be approaching the maximum tolerated dose. - Formulation Issues: The vehicle or formulation of this compound may be causing adverse effects. - Rapid Infusion: A rapid intravenous infusion may lead to acute toxicity.- Dose De-escalation: Reduce the dose and titrate up to an effective and well-tolerated level. - Vehicle Control Group: Include a control group that receives only the vehicle to rule out formulation-related toxicity. - Optimize Infusion Rate: Administer the dose as a slower infusion.

Experimental Protocols

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[7][8]

  • Animal Model: Use specific-pathogen-free, 5 to 6-week-old female ICR (CD-1) mice.[9][10]

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection.[9][10][11]

    • Administer a second dose of cyclophosphamide at 100 mg/kg one day before infection to induce neutropenia (<100 neutrophils/mm³).[9][10][11]

  • Infection:

    • Culture Staphylococcus aureus to the desired concentration (e.g., 10^7 CFU/mL).[9]

    • Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle.[7][11]

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound intravenously at the desired doses (e.g., 5, 10, 20, 30 mg/kg).[1] The Shukla et al. (2023) study administered two IV doses at 2 and 4 hours post-infection.[1]

    • Include a vehicle control group and a positive control group (e.g., vancomycin at 50 mg/kg IV).[1]

  • Endpoint:

    • At a predetermined time (e.g., 24 hours post-infection), euthanize the mice.[9]

    • Aseptically remove the thigh tissue, weigh it, and homogenize it in sterile phosphate-buffered saline (PBS).[9]

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., trypticase soy agar with 5% sheep's blood) to determine the bacterial load (CFU/gram of tissue).[9]

Visualizations

Clovibactin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Cell_Wall Peptidoglycan Cell Wall Membrane Cell Membrane This compound This compound Pyrophosphate Pyrophosphate (Target) This compound->Pyrophosphate Binds to Fibrils Supramolecular Fibrils This compound->Fibrils Oligomerizes into Lipid_II Lipid II Precursor Lipid_II->Cell_Wall Required for synthesis Lipid_II->Pyrophosphate Fibrils->Lipid_II Sequesters Inhibition Inhibition of Cell Wall Synthesis Fibrils->Inhibition Inhibition->Cell_Wall Blocks Lysis Cell Lysis Inhibition->Lysis

Caption: this compound's mechanism of action against Gram-positive bacteria.

In_Vivo_Dosage_Optimization_Workflow Start Start: In Vitro Efficacy (MIC Determination) PK_Study Single-Dose Pharmacokinetic (PK) Study (e.g., 20 mg/kg IV) Start->PK_Study Dose_Range Select Dose Range for Efficacy Study (e.g., 5-30 mg/kg) PK_Study->Dose_Range Efficacy_Study In Vivo Efficacy Study (e.g., Neutropenic Thigh Model) Dose_Range->Efficacy_Study Dose_Response Establish Dose-Response Relationship Efficacy_Study->Dose_Response Optimal_Dose Determine Optimal Dose (Efficacy vs. Toxicity) Dose_Response->Optimal_Dose Toxicity_Study Maximum Tolerated Dose (MTD) / Toxicology Study Toxicity_Study->Optimal_Dose End Proceed to Further Preclinical Development Optimal_Dose->End

Caption: Workflow for optimizing this compound dosage in vivo.

References

Troubleshooting Clovibactin resistance development in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clovibactin resistance studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to navigate the complexities of investigating resistance development to this novel antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound, and why is resistance development considered unlikely?

This compound exhibits a unique multi-target mechanism of action that makes the development of resistance challenging for bacteria.[1][2] It works by blocking cell wall synthesis through a novel binding mode.[3] Instead of targeting enzymes, which can be mutated, this compound targets the immutable pyrophosphate moiety of several essential peptidoglycan precursors: C55PP, Lipid II, and Lipid IIIWTA.[3][4]

Key aspects of its mechanism include:

  • Immutable Target: It binds to the pyrophosphate part of the cell wall building blocks, which is conserved and essential, making it very difficult for bacteria to alter this target to evade the drug.[2]

  • Supramolecular Fibril Formation: Upon binding its target on the bacterial membrane, this compound self-assembles into large, stable fibrillar structures.[3] These fibrils effectively "sequester" the cell wall precursors, preventing their use in building the cell wall.[3] This process is activated only on bacterial membranes that contain the target pyrophosphate groups, ensuring specificity.[4]

  • Induction of Autolysins: this compound's interaction with the cell wall also triggers the release of autolysins, enzymes that cause the bacteria to break down its own cell wall, leading to cell death.[4][5]

This combined, multi-pronged attack on an immutable target substantially increases its robustness to resistance development.[2] To date, no detectable resistance to this compound has been reported in laboratory studies.[1][2]

Q2: What are the theoretical pathways or considerations for potential this compound resistance?

While this compound's mechanism is robust, theoretical resistance pathways, though highly improbable, might involve:

  • Target Modification: Although the pyrophosphate target itself is immutable, bacteria could theoretically alter the accessibility of this target on the cell membrane.

  • Efflux Pumps: Overexpression of broad-spectrum or novel efflux pumps could potentially reduce the intracellular concentration of this compound, although its extracellular target makes this less likely to be effective.

  • Drug Degradation: Bacteria could acquire enzymes capable of degrading the depsipeptide structure of this compound.

Long-term studies are essential to investigate if bacteria can evolve such complex mechanisms under sustained selective pressure.

Q3: Has any resistance to this compound been observed in published studies?

No. As of late 2023 and early 2024, published research, including serial passage studies with sensitive pathogens like S. aureus, has shown no detectable development of resistance to this compound.[1][2][4] The estimated frequency of resistance is exceptionally low, far below the desirable threshold for new antibiotics.[6]

Troubleshooting Guide

Problem: I am not observing any increase in the Minimum Inhibitory Concentration (MIC) of this compound after dozens of serial passages. Is my experiment failing?

This is an expected result and likely indicates your experiment is proceeding correctly. This compound is designed to be highly resistant to the development of resistance.[2]

  • Rationale: The lack of observed resistance is consistent with this compound's unique mechanism of targeting an immutable precursor.[2][3] Standard serial passage protocols that readily induce resistance to other antibiotics (like fluoroquinolones) may not yield resistant mutants for this compound.[7]

  • Actionable Advice:

    • Validate Your Strain: Ensure your bacterial strain is susceptible to this compound at the start of the experiment by performing a baseline MIC test.

    • Use a Positive Control: Run a parallel serial passage experiment with a control antibiotic known to generate resistance (e.g., ciprofloxacin) to validate your methodology.[7]

    • Increase Passage Duration: Consider extending the study beyond the typical 30-50 days.

    • Document Stability: Continue to document the stable MIC. This "negative" result is a significant finding for a novel antibiotic like this compound.

Problem: My this compound MIC results are inconsistent across replicates or experiments.

Inconsistent MIC values are often due to variations in experimental conditions.

  • Rationale: The broth microdilution method, while standard, is sensitive to several factors that can influence bacterial growth and antibiotic activity.[8]

  • Actionable Advice:

    • Standardize Inoculum: Ensure the bacterial inoculum is standardized precisely, typically to 5 x 10^5 CFU/mL. Use a spectrophotometer or McFarland standards to verify density before dilution.

    • Verify Media and Reagents: Check the quality, pH, and preparation of your Mueller-Hinton Broth (MHB). If supplementing with cations, ensure concentrations are consistent.

    • Check Antibiotic Stock: this compound is a peptide. Ensure your stock solution is stored correctly (check manufacturer's recommendations for temperature and solvent) and has not degraded. Prepare fresh dilutions for each experiment.

    • Incubation Conditions: Maintain consistent incubation temperature (e.g., 35-37°C) and duration (18-24 hours). Ensure proper aeration.

Methodologies and Experimental Protocols

Protocol 1: Serial Passage Experiment for this compound Resistance Induction

This method is designed to assess the potential for multi-step resistance development by exposing a bacterial population to sub-inhibitory concentrations of this compound over an extended period.[9][10]

Materials:

  • This compound stock solution

  • Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile culture tubes

  • Spectrophotometer or McFarland standards

Procedure:

  • Baseline MIC Determination: Perform an initial MIC test (see Protocol 2) to determine the starting MIC of the parent bacterial strain.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Preparation (Day 1): In a 96-well plate, prepare a 2-fold serial dilution of this compound in MHB. Inoculate the wells with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Passage Selection (Day 2):

    • Determine the MIC for the current passage (the lowest concentration with no visible growth).

    • Select the culture from the well at the sub-MIC concentration (i.e., the highest concentration that still permitted growth, typically 0.5x MIC). This culture will be the inoculum for the next passage.[10]

  • Next Passage Preparation: Prepare a new 96-well plate with a serial dilution of this compound. The concentration range may need to be adjusted upwards if the MIC begins to increase.

  • Inoculation and Incubation: Inoculate the new plate with the culture selected in step 5. Incubate at 37°C for 18-24 hours.

  • Repeat: Repeat steps 5-7 daily for a minimum of 30 days.

  • Analysis:

    • Plot the MIC value for each day to visualize any trends.

    • If a significant increase in MIC is observed (e.g., >4-fold), isolate colonies from the sub-MIC well.

    • Confirm the stability of the resistance by growing the isolates in antibiotic-free media for several passages and then re-testing the MIC.

    • Perform whole-genome sequencing on any stable resistant mutants to identify potential genetic changes.

Protocol 2: MIC Determination by Broth Microdilution

This protocol follows the standardized method for determining the Minimum Inhibitory Concentration of an antimicrobial agent.[8]

Materials:

  • This compound stock solution

  • Bacterial strain for testing

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well U-bottom microtiter plates

  • Sterile reservoirs and multichannel pipettes

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound working solution (at 2x the desired highest concentration) to well 1.

  • Serial Dilution:

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic). Well 12 can be a sterility control (MHB only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye. The growth control (well 11) must be turbid for the test to be valid.

Data Presentation and Visualization

Quantitative Data Summary

Researchers should maintain a detailed log of their serial passage experiments.

Table 1: Example Data Log for a this compound Serial Passage Study against S. aureus

Passage DayThis compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)Notes
1 (Baseline)0.50.25Parent strain MIC.
20.50.25No change.
............
150.51.04-fold increase in control MIC.
............
300.54.0This compound MIC remains stable.

Diagrams and Workflows

G cluster_prep Preparation Phase cluster_passage Serial Passage Cycle (Repeat Daily) cluster_analysis Analysis Phase start Start: Isolate Parent Strain prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum baseline_mic Determine Baseline MIC (Protocol 2) prep_inoculum->baseline_mic setup_plate Prepare 96-Well Plate with this compound Dilutions baseline_mic->setup_plate inoculate Inoculate Plate setup_plate->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_mic Read Daily MIC incubate->read_mic select_culture Select Culture from Sub-MIC Well (e.g., 0.5x MIC) read_mic->select_culture mic_increase Significant MIC Increase (>4x)? read_mic->mic_increase select_culture->setup_plate Next Passage document Document Stable MIC mic_increase->document No isolate Isolate Potential Mutants mic_increase->isolate Yes end End: Report Findings document->end confirm Confirm Resistance Stability isolate->confirm sequence Whole Genome Sequencing confirm->sequence sequence->end

Caption: Workflow for a long-term serial passage experiment.

G This compound This compound pyrophosphate Immutable Pyrophosphate Target This compound->pyrophosphate Binds to autolysins Autolysin Release This compound->autolysins Triggers precursors Cell Wall Precursors (Lipid II, C55PP, etc.) precursors->pyrophosphate contains fibrils Supramolecular Fibrils (Sequestration) pyrophosphate->fibrils Forms block Cell Wall Synthesis Blocked fibrils->block lysis Cell Lysis block->lysis leads to autolysins->lysis

Caption: this compound's multi-target mechanism of action.

G start Start: Inconsistent MIC Results q_inoculum Is inoculum density standardized (OD/McFarland)? start->q_inoculum a_inoculum Action: Standardize inoculum to 5x10^5 CFU/mL in wells. q_inoculum->a_inoculum No q_media Is media (MHB) prepared correctly (pH, supplements)? q_inoculum->q_media Yes a_inoculum->q_media a_media Action: Prepare fresh media. Verify pH and components. q_media->a_media No q_drug Is antibiotic stock solution fresh and stored correctly? q_media->q_drug Yes a_media->q_drug a_drug Action: Prepare fresh dilutions from a validated stock. q_drug->a_drug No q_incubation Are incubation time and temperature consistent? q_drug->q_incubation Yes a_drug->q_incubation a_incubation Action: Ensure calibrated incubator and consistent timing (18-24h). q_incubation->a_incubation No end Result: Reproducible MICs q_incubation->end Yes a_incubation->end

Caption: Troubleshooting flowchart for inconsistent MIC assays.

References

Addressing potential off-target effects of Clovibactin in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clovibactin in a preclinical setting. The focus is on proactively addressing potential off-target effects to ensure robust and comprehensive evaluation of this novel antibiotic.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected cytotoxicity in our mammalian cell line assays at high concentrations of this compound. Is this a known off-target effect?

A1: Currently, published data indicates that this compound has low toxicity towards mammalian cells, suggesting high selectivity for its bacterial targets.[1][2][3] However, observing cytotoxicity at high concentrations warrants investigation.

Troubleshooting Steps:

  • Confirm Compound Purity and Integrity: Ensure the this compound stock solution is free of contaminants and has not degraded. Use analytical techniques like HPLC-MS to verify purity and structure.

  • Evaluate Assay-Specific Interference: Some cytotoxicity assays can be prone to artifacts. For example, high concentrations of a compound might interfere with the metabolic readouts of assays like MTT or MTS. Consider using an orthogonal method, such as a membrane integrity assay (e.g., LDH release) or a real-time cell analysis system.

  • Investigate Potential for Mitochondrial Toxicity: Although not reported for this compound, some antibiotics can interfere with mitochondrial function due to the evolutionary similarities between mitochondria and bacteria. Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) or oxygen consumption rates to rule out this possibility.

  • Assess Non-Specific Membrane Effects: At supra-pharmacological concentrations, amphipathic molecules can sometimes cause non-specific membrane disruption. This can be evaluated using assays that measure membrane fluidity or integrity.

Q2: Could this compound's pyrophosphate binding lead to off-target effects in mammalian systems?

A2: this compound's mechanism involves binding to the pyrophosphate moiety of bacterial cell wall precursors.[4][5][6][7] While this interaction is highly specific in the context of the bacterial membrane, it is theoretically possible that at high concentrations, it could interact with endogenous pyrophosphate-containing molecules in mammalian cells.

Troubleshooting Steps:

  • In Vitro Binding Assays: To assess the potential for off-target binding, you can perform in vitro binding studies with key mammalian pyrophosphate-containing molecules, such as farnesyl pyrophosphate or geranylgeranyl pyrophosphate, which are precursors in the cholesterol biosynthesis pathway.

  • Metabolic Profiling: Conduct metabolomic studies on mammalian cells treated with this compound to identify any unexpected changes in pathways involving pyrophosphate-containing intermediates.

  • Functional Assays: Evaluate the activity of enzymes that utilize pyrophosphate-containing substrates in the presence of this compound.

Q3: We are preparing for in vivo studies. What are the key safety pharmacology and toxicology parameters to monitor for potential off-target effects of this compound?

A3: For in vivo studies, a comprehensive safety pharmacology and toxicology plan is essential. Based on the class of molecule and general preclinical guidelines, the following should be considered:

  • Standard Toxicology Panel: Include complete blood counts (CBC), serum chemistry, and histopathological analysis of major organs.

  • Cardiovascular Safety: Assess potential effects on cardiac function, including QT interval prolongation, using in vitro hERG assays and in vivo telemetric monitoring.

  • Renal and Hepatic Function: Pay close attention to markers of kidney and liver function, as these are common sites of drug-induced toxicity.

  • Immunogenicity: Evaluate the potential for an immune response to this compound, especially with repeated dosing.

Data Presentation

Table 1: Illustrative Cytotoxicity Profile of this compound vs. a Control Compound

Cell LineThis compound IC50 (µM)Control Compound IC50 (µM)Assay Type
HEK293> 1005.8MTT
HepG2> 1008.2LDH Release
A549> 10012.5Real-Time Cell Analysis

This table presents hypothetical data for illustrative purposes.

Table 2: Illustrative Kinase Selectivity Panel for this compound

Kinase TargetThis compound (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 1 µM)
EGFR< 5%98%
VEGFR2< 5%95%
SRC< 5%99%

This table presents hypothetical data for illustrative purposes to demonstrate a lack of off-target kinase activity.

Experimental Protocols

Protocol 1: Assessing Mitochondrial Membrane Potential

  • Cell Culture: Plate mammalian cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration range of this compound and a positive control (e.g., CCCP) for the desired duration (e.g., 24 hours).

  • Staining: Add a fluorescent mitochondrial membrane potential dye, such as TMRE (Tetramethylrhodamine, Ethyl Ester), to each well and incubate as per the manufacturer's instructions.

  • Analysis: Measure the fluorescence intensity using a plate reader. A decrease in fluorescence indicates mitochondrial depolarization.

Protocol 2: In Vitro hERG Channel Patch-Clamp Assay

  • Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.

  • Compound Application: Apply a range of this compound concentrations to the cells while monitoring the hERG current. A known hERG blocker (e.g., E-4031) should be used as a positive control.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound on the hERG current to assess the risk of QT prolongation.

Visualizations

G cluster_bacterial Bacterial Cell cluster_mammalian Potential Off-Target (Mammalian Cell) This compound This compound LipidII Lipid II This compound->LipidII Binds Pyrophosphate LipidIIIWTA Lipid IIIWTA This compound->LipidIIIWTA Binds Pyrophosphate C55PP C55PP This compound->C55PP Binds Pyrophosphate Peptidoglycan Peptidoglycan Synthesis LipidII->Peptidoglycan Inhibited LipidIIIWTA->Peptidoglycan Inhibited C55PP->Peptidoglycan Inhibited FPP Farnesyl Pyrophosphate GGPP Geranylgeranyl PP Mitochondria Mitochondrial Function Clovibactin_High This compound (High Concentration) Clovibactin_High->FPP Potential Interaction? Clovibactin_High->GGPP Potential Interaction? Clovibactin_High->Mitochondria Potential Disruption? G start Unexpected Cytotoxicity Observed purity Verify Compound Purity (HPLC-MS) start->purity orthogonal Use Orthogonal Cytotoxicity Assay (e.g., LDH Release) purity->orthogonal If pure conclusion Identify Source of Off-Target Effect purity->conclusion mito Assess Mitochondrial Toxicity (e.g., TMRE staining) orthogonal->mito If cytotoxicity persists orthogonal->conclusion membrane Evaluate Non-specific Membrane Effects mito->membrane mito->conclusion membrane->conclusion

References

Technical Support Center: Optimizing Clovibactin Production from Eleftheria terrae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the culture conditions for Clovibactin production by Eleftheria terrae. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations to clarify complex processes.

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of E. terrae and the production of this compound.

Problem IDIssuePossible CausesSuggested Solutions
CLO-T01 Low or No this compound Yield 1. Suboptimal medium composition. 2. Inadequate aeration or agitation. 3. Incorrect pH of the culture medium. 4. Non-optimal incubation temperature or duration. 5. Poor quality of inoculum.1. Optimize the concentration of carbon and nitrogen sources in the R4 medium. Consider using response surface methodology for systematic optimization. 2. Ensure vigorous shaking (e.g., 180-200 rpm) in baffled flasks to maintain high dissolved oxygen levels. 3. Adjust the initial pH of the R4 medium to the optimal range of 6.5-7.0. 4. Maintain a constant temperature of 28-30°C and conduct a time-course study to determine the peak production phase, typically between 4 to 7 days. 5. Use a fresh, actively growing seed culture for inoculation.
CLO-T02 Culture Contamination 1. Non-sterile inoculation technique. 2. Contaminated growth medium or equipment. 3. Airborne contaminants entering the culture vessel. 4. Contamination from the iChip cultivation process.1. Strictly adhere to aseptic techniques during all handling procedures. 2. Ensure proper sterilization of all media, glassware, and bioreactors. 3. Use flasks with sterile closures and work in a laminar flow hood. 4. Thoroughly wash the iChip in sterile water before harvesting colonies to minimize external contaminants.[1]
CLO-T03 Batch-to-Batch Variability in Yield 1. Inconsistent inoculum size or quality. 2. Variations in raw material quality for the medium. 3. Fluctuations in fermentation parameters (temperature, pH, agitation).1. Standardize the inoculum preparation procedure, ensuring a consistent cell density and physiological state. 2. Use high-quality, certified reagents for medium preparation. 3. Calibrate and monitor all fermentation equipment regularly to ensure consistent operating conditions.
CLO-T04 Poor Growth of E. terrae 1. Inappropriate growth medium. 2. Unsuitable incubation conditions. 3. Presence of inhibitory substances in the medium.1. Confirm the composition of the R4 medium is correct. E. terrae may have specific nutritional requirements. 2. Verify that the incubation temperature and pH are within the optimal range for E. terrae growth. 3. Ensure all glassware is thoroughly cleaned to remove any residual detergents or inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended medium for this compound production?

A1: The R4 fermentation broth has been successfully used for this compound production. The composition of the R4 medium is as follows:

ComponentConcentration (g/L)
Glucose10
Yeast Extract1
Casamino Acids0.1
Proline3
MgCl₂·6H₂O10
CaCl₂·2H₂O4
K₂SO₄0.2
TES free acid5.6

Q2: What are the optimal fermentation parameters for this compound production?

A2: While extensive optimization studies for E. terrae are not widely published, general parameters for antibiotic production in actinomycetes can be applied as a starting point. These include an incubation temperature of 28-30°C, an initial pH of 6.5-7.0, and an agitation rate of 180-200 rpm for 4-7 days.[2][3]

Q3: How can I quantify the amount of this compound in my culture broth?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying this compound. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Is this compound effective against all types of bacteria?

A4: this compound has demonstrated potent activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[4] It has limited activity against Gram-negative bacteria.

Q5: What is the mechanism of action of this compound?

A5: this compound inhibits bacterial cell wall synthesis by targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors, such as Lipid II.[4] This unique mechanism of action is believed to be the reason for the lack of observed resistance.

Experimental Protocols

This compound Production in R4 Medium

Objective: To cultivate Eleftheria terrae and produce this compound.

Materials:

  • Eleftheria terrae culture

  • R4 medium components (see table in FAQs)

  • Baffled Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Prepare the R4 medium and sterilize by autoclaving.

  • Inoculate the R4 medium with a fresh seed culture of E. terrae.

  • Incubate the culture at 28-30°C with shaking at 180-200 rpm.

  • Monitor growth and this compound production over 4-7 days.

  • Harvest the culture broth for this compound extraction and purification.

HPLC Quantification of this compound

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid

  • This compound standard

Procedure:

  • Prepare a mobile phase of acetonitrile and water with 0.1% formic acid.

  • Use a gradient elution method, for example, starting with a lower concentration of ACN and gradually increasing it.

  • Set the UV detector to a wavelength of 214 nm.

  • Prepare a standard curve using known concentrations of the this compound standard.

  • Inject the prepared sample and the standards into the HPLC system.

  • Quantify the this compound concentration in the sample by comparing its peak area to the standard curve.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the growth of a target bacterium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Target bacterial strain (e.g., Staphylococcus aureus)

  • This compound stock solution

  • Positive control antibiotic (e.g., Vancomycin for MRSA)

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the target bacterium.

  • Include a positive control (wells with bacteria and a known antibiotic), a negative control (wells with bacteria and no antibiotic), and a sterility control (wells with medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Cytotoxicity Assay

Objective: To assess the toxicity of this compound against mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293)

  • Cell culture medium (e.g., DMEM)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT reagent

  • DMSO

  • Plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the plate for 24-48 hours.

  • Add MTT reagent to each well and incubate for a further 2-4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control. A lower absorbance indicates higher cytotoxicity.[5]

Visualizations

Clovibactin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_clovibactin_action This compound Action Lipid_II Lipid II Precursor Fibril_Formation Fibril Formation Lipid_II->Fibril_Formation Sequestration C55PP C55PP Precursor C55PP->Fibril_Formation Sequestration Lipid_WTA Lipid WTA Precursor Lipid_WTA->Fibril_Formation Sequestration Cell_Wall Peptidoglycan Cell Wall This compound This compound This compound->Lipid_II Binds to Pyrophosphate This compound->C55PP Binds to Pyrophosphate This compound->Lipid_WTA Binds to Pyrophosphate Fibril_Formation->Cell_Wall Inhibits Synthesis

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Experimental_Workflow cluster_production Production & Extraction cluster_analysis Analysis & Quantification cluster_activity Activity & Safety Assessment A Cultivation of E. terrae in R4 Medium B Extraction of This compound A->B C HPLC for Purification & Quantification B->C D MIC Assay against Gram-positive Bacteria C->D E Cytotoxicity Assay on Mammalian Cells C->E

Caption: Experimental workflow for this compound production, analysis, and testing.

References

Technical Support Center: Mitigating Potential Hematotoxicity of Clovibactin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clovibactin analogues. The focus is on identifying and mitigating potential hematotoxicity during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is the known hematotoxicity profile of the parent compound, this compound?

A1: Early research indicates that this compound has a promising safety profile, with no detected toxicity in human cells and successful treatment in mice infected with Staphylococcus aureus.[1][2] It appears to have zero cytotoxicity against mammalian cells even at high concentrations.[3] Its unique mechanism of targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors contributes to its high efficacy against drug-resistant bacteria with no detectable resistance.[4][5]

Q2: Why is it important to assess the hematotoxicity of this compound analogues?

A2: While this compound itself shows low toxicity, structural modifications to create analogues can alter the compound's properties. Modifications aimed at enhancing antibacterial potency, for instance by increasing hydrophobicity, may inadvertently increase interactions with mammalian cell membranes, leading to off-target effects like hemolysis.[6] Therefore, it is crucial to systematically evaluate the hematotoxicity of each new analogue to ensure a favorable safety profile for potential clinical candidates.[7]

Q3: What are the initial signs of potential hematotoxicity in our in vitro experiments?

A3: Initial indicators of potential hematotoxicity in vitro may include:

  • Hemolysis: Lysis of red blood cells in a hemolysis assay.

  • Reduced Cell Viability: Decreased viability of hematopoietic stem and progenitor cells in culture.

  • Inhibition of Colony Formation: A reduction in the number or size of colonies in colony-forming cell (CFC) assays, indicating an impact on the proliferation and differentiation of hematopoietic progenitors.[8][9][10]

Q4: Which hematopoietic cell lineages should we prioritize for assessment?

A4: It is advisable to assess a broad range of hematopoietic lineages. Commercially available kits and assays allow for the specific evaluation of:

  • Erythroid progenitors (anemia potential) [11]

  • Myeloid progenitors (neutropenia/leukopenia potential) [11]

  • Megakaryocyte progenitors (thrombocytopenia potential) [11] A global assessment of hematopoietic stem and progenitor cells (HSPCs) is also recommended.[9]

Q5: Are there any known structural motifs in this compound analogues that are associated with increased hematotoxicity?

A5: Current research suggests a potential link between increased hydrophobicity and increased hemolytic activity. For example, analogues where leucine residues are replaced with the more hydrophobic cyclohexylalanine have shown dramatically increased antibiotic activity but also greater hemolytic activity.[6] Researchers should pay close attention to analogues with significant modifications to the peptide backbone or lipid tail that could enhance membrane interaction.

Troubleshooting Guides

Issue 1: High Variability in Hemolysis Assay Results
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the wells for any signs of compound precipitation. If observed, consider using a co-solvent like DMSO (ensure final concentration is non-toxic to cells) or adding a non-ionic surfactant such as Polysorbate 80 (e.g., at 0.002%) to the assay buffer to improve solubility.[6]
Inconsistent Cell Density Ensure red blood cells are thoroughly resuspended before aliquoting into assay plates. Use a calibrated multichannel pipette for dispensing cells.
Edge Effects in Assay Plate Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.
Interference with Spectrophotometer Reading Check if the compound absorbs light at the same wavelength used to measure hemoglobin release (typically around 405-450 nm). If so, include compound-only controls (without cells) and subtract the background absorbance.
Issue 2: Unexpectedly Low IC50 Values in Colony-Forming Cell (CFC) Assays
Potential Cause Troubleshooting Step
Cytotoxicity of the Vehicle/Solvent Run a vehicle control at the highest concentration used to dissolve the this compound analogues. If the vehicle shows toxicity, explore alternative solvents or reduce the final concentration.
Non-specific Binding to Plasticware This compound analogues, particularly hydrophobic ones, may adsorb to plastic surfaces, reducing the effective concentration. Consider using low-adhesion microplates.
Error in Compound Dilution Series Prepare fresh serial dilutions for each experiment. Verify the accuracy of your pipetting and the calculations for the dilution series.
Sensitivity of Specific Progenitor Lineage The observed toxicity may be specific to a particular hematopoietic lineage. Use lineage-specific CFC assays (e.g., for CFU-GM, BFU-E, CFU-Mk) to identify which cell types are most affected.[10]
Issue 3: Discrepancy Between In Vitro and In Vivo Hematotoxicity Results
Potential Cause Troubleshooting Step
Pharmacokinetic/Pharmacodynamic (PK/PD) Differences The concentration of the analogue that reaches the bone marrow in vivo may be significantly different from the concentrations used in vitro. Conduct pharmacokinetic studies to determine the in vivo exposure of the compound.
Metabolism of the Compound The this compound analogue may be metabolized in vivo into a more or less toxic substance. Investigate the metabolic stability of the compound using liver microsomes or hepatocytes.
Species-Specific Differences The hematopoietic systems of the animal model and humans can respond differently to xenobiotics. If using rodent models, consider employing humanized mouse models engrafted with human CD34+ cells for a more predictive assessment of human hematotoxicity.[12]
Indirect Effects on Hematopoiesis The compound might not be directly toxic to hematopoietic cells but could induce an inflammatory response or affect the bone marrow microenvironment, indirectly impacting hematopoiesis. Monitor for inflammatory cytokines in vivo.

Data Presentation

Table 1: Comparative In Vitro Hematotoxicity of this compound Analogues
Compound ID Structure Modification Antibacterial Potency (MIC against MRSA, µg/mL) Hemolytic Activity (HC50, µg/mL) Myeloid Progenitor Toxicity (CFU-GM IC50, µg/mL) Erythroid Progenitor Toxicity (BFU-E IC50, µg/mL)
This compoundParent Compound1>100>100>100
Analogue 30[Specify Modification]0.258592>100
Analogue 40[Specify Modification]0.125506578
Analogue 42[Specify Modification]0.125455862
D-Thr5-ClovibactinD-Hyn5 -> D-Thr52>100>100>100
D-Cha2,D-Thr5-ClovibactinLeu2 -> D-Cha; D-Hyn5 -> D-Thr50.5758895

Data presented here are illustrative and based on findings from multiple sources.[6][7] Actual values must be determined experimentally.

Experimental Protocols

Hemolysis Assay

Objective: To determine the concentration of a this compound analogue that causes 50% lysis of red blood cells (HC50).

Methodology:

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood (e.g., human or bovine) with an anticoagulant (e.g., heparin).

    • Centrifuge at 500 x g for 10 minutes to pellet the RBCs.

    • Aspirate the supernatant and buffy coat.

    • Wash the RBCs three times with sterile, isotonic phosphate-buffered saline (PBS), pH 7.4.

    • Resuspend the RBC pellet to a final concentration of 2% (v/v) in PBS.

  • Assay Procedure:

    • Prepare a serial dilution of the this compound analogue in PBS in a 96-well round-bottom plate.

    • Add the 2% RBC suspension to each well.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Data Analysis:

    • Centrifuge the plate at 800 x g for 5 minutes.

    • Transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to hemoglobin release.

    • Calculate the percentage of hemolysis for each concentration relative to the positive control.

    • Plot the percentage of hemolysis against the compound concentration and determine the HC50 value using a non-linear regression curve fit.

Colony-Forming Cell (CFC) Assay for Myeloid Progenitors (CFU-GM)

Objective: To assess the effect of this compound analogues on the proliferation and differentiation of granulocyte-macrophage progenitors.

Methodology:

  • Cell Preparation:

    • Isolate mononuclear cells from human bone marrow or cord blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Enrich for CD34+ hematopoietic stem and progenitor cells using immunomagnetic beads, if desired.

  • Assay Setup:

    • Prepare a range of concentrations of the this compound analogue.

    • In a sterile tube, mix the cells with a methylcellulose-based medium (e.g., MethoCult™) containing recombinant human cytokines (e.g., GM-CSF, IL-3, SCF).

    • Add the this compound analogue at the desired final concentrations.

    • Plate the cell/methylcellulose mixture in 35 mm culture dishes.

  • Incubation and Colony Scoring:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14 days.

    • Using an inverted microscope, count the number of CFU-GM colonies (typically defined as aggregates of >40 cells).

  • Data Analysis:

    • Calculate the number of colonies as a percentage of the vehicle control.

    • Determine the IC50 value (the concentration that inhibits colony formation by 50%) by plotting the percentage of colony formation against the compound concentration.

Visualizations

Experimental_Workflow_for_Hematotoxicity_Screening cluster_0 In Vitro Screening cluster_1 Prioritization & In Vivo Testing Start This compound Analogue Library Hemolysis Hemolysis Assay (Red Blood Cells) Start->Hemolysis CFC Colony-Forming Cell (CFC) Assays (Hematopoietic Progenitors) Start->CFC Data_Analysis_1 Determine HC50 and IC50 Values Hemolysis->Data_Analysis_1 CFC->Data_Analysis_1 Prioritize Prioritize Analogues with Favorable Therapeutic Index Data_Analysis_1->Prioritize High HC50 / IC50 Stop De-prioritize or Redesign Analogue Data_Analysis_1->Stop Low HC50 / IC50 In_Vivo In Vivo Hematotoxicity Study (e.g., Humanized Mouse Model) Prioritize->In_Vivo CBC Complete Blood Count (CBC) & Bone Marrow Analysis In_Vivo->CBC Final_Selection Select Lead Candidate(s) CBC->Final_Selection

Caption: Workflow for Hematotoxicity Screening of this compound Analogues.

Potential_Signaling_Pathway_for_Hematotoxicity cluster_pathway Hypothetical Pathway of Drug-Induced Hematotoxicity cluster_outcome Clinical Manifestation Clov_Analogue Hydrophobic This compound Analogue Membrane Cell Membrane Disruption Clov_Analogue->Membrane Direct Interaction ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis of Hematopoietic Progenitors Caspase->Apoptosis Anemia Anemia Apoptosis->Anemia Erythroid Progenitors Neutropenia Neutropenia Apoptosis->Neutropenia Myeloid Progenitors Thrombocytopenia Thrombocytopenia Apoptosis->Thrombocytopenia Megakaryocyte Progenitors

Caption: Hypothetical Pathway of this compound Analogue-Induced Hematotoxicity.

References

Validation & Comparative

A Comparative Analysis of Clovibactin and Vancomycin Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the emergence of novel antibiotics is paramount. This guide provides a detailed comparative analysis of Clovibactin, a recently discovered depsipeptide antibiotic, and Vancomycin, a long-standing glycopeptide antibiotic of last resort, in their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key performance metrics, experimental methodologies, and mechanisms of action to inform future research and development efforts.

Executive Summary

This compound demonstrates potent bactericidal activity against a wide range of Gram-positive bacteria, including MRSA, and exhibits a significantly lower propensity for resistance development compared to Vancomycin.[1][2] Its novel mechanism of action, targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors, circumvents common resistance pathways.[1][3][4] In contrast, Vancomycin, while historically a cornerstone of anti-MRSA therapy, is facing increasing challenges due to the rise of strains with elevated minimum inhibitory concentrations (MICs) and the emergence of Vancomycin-intermediate and -resistant S. aureus (VISA/VRSA).

Data Presentation: Quantitative Comparison

The following tables summarize the key efficacy parameters of this compound and Vancomycin against MRSA based on available experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA

AntibioticMRSA StrainMIC (µg/mL)Reference
This compoundUSA3000.25Shukla et al., 2023
This compoundN3150.25Shukla et al., 2023
This compoundMu50 (VISA)0.5Shukla et al., 2023
VancomycinClinical Isolates (Typical Range)0.5 - 2.0Multiple Sources
VancomycinMu50 (VISA)4.0 - 8.0Multiple Sources

Table 2: Bactericidal Activity and Resistance Potential

ParameterThis compoundVancomycinReference
Bactericidal Activity Rapidly bactericidal, causing significant cell lysis.[1][2]Bactericidal, but with heterogeneous activity and slower killing rates observed in some strains.
Time-Kill Kinetics (vs. MRSA) More effective in killing S. aureus as compared to vancomycin.[1]Slower killing kinetics compared to this compound.
Resistance Frequency No resistant mutants detected at 4x MIC; frequency estimated to be <10⁻¹⁰.[1]Resistance can develop through stepwise mutations; VISA and VRSA strains have emerged globally.

Mechanisms of Action

The distinct mechanisms of action of this compound and Vancomycin are central to their differing efficacy and resistance profiles.

This compound: this compound employs a unique "caging" mechanism. It targets the immutable pyrophosphate group of multiple peptidoglycan precursors (Lipid II, Lipid IIIWTA, and C55PP).[1][3][4] By binding to this conserved moiety, this compound bypasses the variable structural elements of the precursors, making the development of resistance through target modification highly unlikely.[1] Upon binding, this compound self-assembles into supramolecular fibrils on the bacterial membrane, sequestering the precursors and blocking cell wall synthesis, which ultimately leads to cell lysis.[1][4]

Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits the polymerization of peptidoglycan. It forms a stable complex with the D-Ala-D-Ala terminus of Lipid II, a key precursor in cell wall synthesis. This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking, thereby weakening the cell wall and leading to bacterial lysis. Resistance to Vancomycin, particularly in VISA and VRSA, often involves the substitution of the D-Ala-D-Ala target with D-Ala-D-Lac, which reduces the binding affinity of Vancomycin.

Figure 1. Mechanism of Action of this compound This compound This compound Pyrophosphate Pyrophosphate Moiety This compound->Pyrophosphate Binds to Fibrils Supramolecular Fibrils This compound->Fibrils Self-assembles into Lipid_II Lipid II Lipid_II->Pyrophosphate Cell_Wall_Synthesis Cell Wall Synthesis Lipid_II->Cell_Wall_Synthesis Fibrils->Lipid_II Sequesters Fibrils->Cell_Wall_Synthesis Blocks Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

A simplified diagram of this compound's mechanism of action.

Figure 2. Mechanism of Action of Vancomycin Vancomycin Vancomycin D_Ala_D_Ala D-Ala-D-Ala Terminus Vancomycin->D_Ala_D_Ala Binds to Transglycosylation Transglycosylation Vancomycin->Transglycosylation Inhibits Transpeptidation Transpeptidation Vancomycin->Transpeptidation Inhibits Lipid_II Lipid II Lipid_II->D_Ala_D_Ala Cell_Wall_Synthesis Cell Wall Synthesis Transglycosylation->Cell_Wall_Synthesis Transpeptidation->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

A simplified diagram of Vancomycin's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key assays used in the comparative analysis of this compound and Vancomycin.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and Vancomycin against MRSA is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Figure 3. MIC Determination Workflow start Start prep_antibiotic Prepare serial dilutions of antibiotic start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate microtiter plate wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

A workflow for determining the Minimum Inhibitory Concentration.

Protocol:

  • Preparation of Antibiotic Solutions: A two-fold serial dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: MRSA colonies from an overnight culture on a non-selective agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of the antibiotics over time.

Protocol:

  • Culture Preparation: An overnight culture of MRSA is diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Antibiotic Addition: this compound and Vancomycin are added to separate culture tubes at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x, 10x MIC). A growth control tube without any antibiotic is also included.

  • Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The collected aliquots are serially diluted in sterile saline and plated on nutrient agar plates. The plates are incubated for 18-24 hours at 37°C, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vitro Resistance Frequency Assessment

This assay determines the frequency at which spontaneous resistance to an antibiotic arises in a bacterial population.

Protocol:

  • Inoculum Preparation: A large inoculum of MRSA (e.g., 10^10 CFU) is prepared from an overnight culture.

  • Plating: The bacterial suspension is plated onto Mueller-Hinton agar plates containing the antibiotic at a concentration that is a multiple of the MIC (e.g., 4x MIC).

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of resistant colonies that grow on the antibiotic-containing plates is counted.

  • Frequency Calculation: The resistance frequency is calculated by dividing the number of resistant colonies by the total number of bacteria in the initial inoculum. For this compound, no resistant mutants were observed even at a low concentration of 4x MIC, leading to an estimated resistance frequency of less than 10⁻¹⁰.[1]

Conclusion

This compound represents a significant advancement in the fight against MRSA and other multidrug-resistant Gram-positive pathogens. Its novel mechanism of action, potent bactericidal activity, and exceptionally low potential for resistance development position it as a promising candidate for further clinical development. While Vancomycin remains a crucial therapeutic option, its efficacy is increasingly compromised by resistance. The comparative data presented in this guide underscore the potential of this compound to address the urgent medical need for new, durable antibiotics. Continued research and clinical trials are essential to fully elucidate the therapeutic potential of this compound and its role in future anti-infective strategies.

References

Comparative Analysis of Synthetic Clovibactin Analogues: A Guide to Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. Clovibactin, a recently discovered depsipeptide antibiotic, has shown considerable promise in combating a range of Gram-positive pathogens, including resilient strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] Its novel mode of action, which involves targeting the immutable pyrophosphate moiety of lipid II and other essential cell wall precursors, makes it a particularly attractive candidate for further development, as this mechanism is less prone to the development of resistance.[3][4][5]

This guide provides a comparative overview of the antibacterial activity of several synthetic this compound analogues, presenting key experimental data to aid in the evaluation of their potential as next-generation antibiotics.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, selected synthetic analogues, and the comparator antibiotic Vancomycin against various Gram-positive bacterial strains. Lower MIC values indicate greater potency.

CompoundMSSA (ATCC 29213)MRSA (ATCC 43300)VRE (ATCC 51575)B. subtilis (ATCC 6633)S. epidermidis (ATCC 12228)
This compound (Natural) 0.25 - 0.5 µg/mL0.5 - 1 µg/mL0.5 - 1 µg/mL0.125 µg/mL0.25 µg/mL
d-Thr5-clovibactin 4 µg/mL8 µg/mL8 µg/mL1 µg/mL2 µg/mL
d-Cha2,d-Thr5-clovibactin 0.5 µg/mL1 µg/mL1 µg/mL0.125 µg/mL0.25 µg/mL
Cha7,d-Thr5-clovibactin 0.5 µg/mL1 µg/mL1 µg/mL0.125 µg/mL0.25 µg/mL
Cha8,d-Thr5-clovibactin 0.5 µg/mL0.5 µg/mL0.5 µg/mL0.125 µg/mL0.125 µg/mL
Analogue 30 0.125 µg/mL0.25 µg/mL0.5 µg/mL0.125 µg/mL0.125 µg/mL
Analogue 40 0.25 µg/mL0.5 µg/mL1 µg/mL0.25 µg/mL0.25 µg/mL
Analogue 42 0.25 µg/mL0.5 µg/mL1 µg/mL0.25 µg/mL0.25 µg/mL
Vancomycin 0.5 µg/mL1 µg/mL>64 µg/mL0.25 µg/mL1 µg/mL

Note: Data compiled from multiple sources.[2][6][7] The MIC values can vary slightly depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][8][9]

  • Preparation of Antimicrobial Agent Stock Solutions: Dissolve the test compounds (this compound analogues, Vancomycin) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh overnight culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[10][11][12]

  • Inoculum Preparation: Prepare a bacterial suspension in MHB with a starting density of approximately 5 x 10⁵ CFU/mL.

  • Exposure to Antimicrobial Agent: Add the test compound at a predetermined concentration (e.g., 4x or 8x the MIC) to the bacterial suspension. A growth control with no antibiotic is also included.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Data Analysis: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[10]

Hemolysis Assay

This assay assesses the potential of a compound to lyse red blood cells, providing an indication of its cytotoxicity.[13][14][15]

  • Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood (e.g., human or sheep) and wash the RBCs several times with sterile PBS by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-5% (v/v).

  • Exposure to Test Compound: In a microtiter plate, add serial dilutions of the test compound to wells.

  • Incubation: Add the RBC suspension to each well and incubate at 37°C for a specified time (e.g., 1-4 hours).

  • Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in a known lytic agent, such as Triton X-100 or distilled water) for 0% and 100% hemolysis, respectively.

  • Measurement of Hemolysis: After incubation, centrifuge the plate to pellet intact RBCs. Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Percent Hemolysis: Calculate the percentage of hemolysis for each concentration of the test compound using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Mandatory Visualizations

Mechanism of Action of this compound

This compound exerts its antibacterial effect by targeting essential precursors of the bacterial cell wall. The following diagram illustrates this signaling pathway.

Clovibactin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_action Lipid_II Lipid II Lipid_III Lipid III (WTA precursor) C55PP Undecaprenyl Pyrophosphate (C55-PP) This compound This compound Binding Binds to Pyrophosphate of Precursors This compound->Binding Binding->Lipid_II Binding->Lipid_III Binding->C55PP Oligomerization Oligomerization Binding->Oligomerization Fibril_Formation Fibril Formation Oligomerization->Fibril_Formation Sequestration Sequestration of Precursors Fibril_Formation->Sequestration Inhibition Inhibition of Cell Wall Synthesis Sequestration->Inhibition

Caption: this compound's mechanism of action targeting bacterial cell wall precursors.

Experimental Workflow for MIC Determination

The broth microdilution method is a standardized workflow for determining the Minimum Inhibitory Concentration of an antimicrobial agent.

MIC_Workflow start Start prep_antibiotic Prepare serial dilutions of test compounds in a 96-well plate start->prep_antibiotic inoculate Inoculate the 96-well plate with the bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate the plate at 37°C for 16-20 hours inoculate->incubate read_results Visually inspect for bacterial growth in each well incubate->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow of the broth microdilution assay for MIC determination.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。